2-Ethynyl-3-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFYNCENJWVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539547 | |
| Record name | 2-Ethynyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-59-3 | |
| Record name | 2-Ethynyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynyl-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethynyl-3-methylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-3-methylpyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its rigid structure, combining the functionalities of a pyridine ring and an ethynyl group, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental and theoretical data for this compound.
Chemical Structure and Identification
The structural representation and key identifiers for this compound are detailed below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 30413-59-3[1] |
| Molecular Formula | C₈H₇N[2] |
| Molecular Weight | 117.15 g/mol [2] |
| SMILES String | CC1=CC=CN=C1C#C[2] |
| InChI Key | RHZFYNCENJWVQW-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid[2] / Black liquid[3] | Sigma-Aldrich / AChemBlock |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis
A plausible and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a halo-pyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Proposed Synthetic Workflow
Caption: Proposed Sonogashira coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on established Sonogashira coupling procedures for similar substrates.
Materials:
-
2-Bromo-3-methylpyridine
-
Ethynyltrimethylsilane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-3-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed THF and Et₃N.
-
Add ethynyltrimethylsilane (1.1 eq) dropwise to the stirred mixture.
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product, 2-((trimethylsilyl)ethynyl)-3-methylpyridine, is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
-
Deprotection of the Silyl Group:
-
The purified 2-((trimethylsilyl)ethynyl)-3-methylpyridine is dissolved in methanol.
-
Potassium carbonate (e.g., 2.0 eq) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated to yield this compound.
-
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the three pyridine ring protons, the methyl group protons, and the acetylenic proton. The chemical shifts (δ) are predicted to be in the following regions:
-
Pyridine H (H4, H5, H6): ~7.0-8.5 ppm (multiplets)
-
Acetylenic H: ~3.0-3.5 ppm (singlet)
-
Methyl H (CH₃): ~2.3-2.6 ppm (singlet)
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The predicted chemical shift ranges are:
-
Pyridine C (C2, C3, C4, C5, C6): ~120-155 ppm
-
Acetylenic C (C≡CH & C≡CH): ~75-95 ppm
-
Methyl C (CH₃): ~15-20 ppm
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:
-
≡C-H stretch (alkyne): A sharp, weak to medium band around 3300 cm⁻¹
-
C≡C stretch (alkyne): A weak band around 2100-2260 cm⁻¹
-
C-H stretch (aromatic and methyl): Bands in the range of 2850-3100 cm⁻¹
-
C=C and C=N stretch (pyridine ring): Bands in the region of 1400-1600 cm⁻¹
Mass Spectrometry (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 117. Common fragmentation patterns for pyridine derivatives may involve the loss of the ethynyl group, the methyl group, or cleavage of the pyridine ring.
Biological Activity
There is currently a lack of specific studies on the biological activity of this compound in the public domain. However, the pyridine and ethynylpyridine moieties are present in numerous biologically active compounds, suggesting that this compound could be a valuable scaffold for drug discovery. For instance, various pyridine derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Similarly, ethynylpyridine derivatives have been investigated as potent and selective antagonists for receptors such as the metabotropic glutamate receptor subtype 5 (mGluR5)[4][5].
Potential Logical Pathway for Biological Screening
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily accessible building block with potential applications in various fields of chemical research. While detailed experimental data on its physicochemical properties and biological activity are currently limited, its structural features suggest it is a promising candidate for the development of novel functional molecules. The synthetic route via Sonogashira coupling is a well-established and versatile method for its preparation. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and materials science.
References
Spectroscopic Analysis of 2-Ethynyl-3-methylpyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for the compound 2-Ethynyl-3-methylpyridine. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. These predictions aim to offer a reference point for researchers working with this and similar chemical entities. The guide also outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of pyridine derivatives.
Core Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from the known spectral characteristics of related molecules such as 3-methylpyridine, 2-ethynylpyridine, and other substituted pyridine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.3 - 7.5 | d | 7.5 - 8.0 |
| H-5 | 7.1 - 7.3 | t | 7.5 - 8.0 |
| H-6 | 8.3 - 8.5 | d | 4.5 - 5.0 |
| -CH₃ | 2.3 - 2.5 | s | - |
| ≡C-H | 3.0 - 3.2 | s | - |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 142 - 144 |
| C-3 | 135 - 137 |
| C-4 | 122 - 124 |
| C-5 | 138 - 140 |
| C-6 | 149 - 151 |
| -CH₃ | 18 - 20 |
| -C≡ | 80 - 82 |
| ≡C-H | 82 - 84 |
Solvent: CDCl₃
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch | 3300 - 3250 | Strong, sharp |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C≡C stretch | 2150 - 2100 | Medium, sharp |
| C=N, C=C stretch (pyridine ring) | 1600 - 1450 | Medium to Strong |
| C-H bend (aromatic) | 900 - 650 | Medium to Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 117.0578 | Molecular Ion (Calculated for C₈H₇N) |
| [M-H]⁺ | 116 | Loss of a hydrogen atom |
| [M-CH₃]⁺ | 102 | Loss of a methyl group |
| [C₆H₄N]⁺ | 90 | Fragmentation of the pyridine ring |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for pyridine derivatives. Instrument parameters and sample preparation may require optimization for specific compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Processing: Fourier transform the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Processing: Fourier transform the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before measuring the sample.
-
-
Data Processing: The software automatically performs the background subtraction. Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS).
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Inlet System: If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. A temperature program will be used to elute the compound into the mass spectrometer.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualized Workflow
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Disclaimer: The spectroscopic data presented in this document are predicted values and should be used for reference purposes only. Experimental verification is recommended for precise characterization.
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 2-Ethynyl-3-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive experimental data in published literature, this guide presents a robust, proposed synthetic pathway based on well-established chemical transformations. The characterization data provided is a combination of known properties of precursors and predicted data for the final product, offering a foundational dataset for researchers.
Overview and Synthetic Strategy
This compound is a pyridine derivative featuring a reactive ethynyl group, making it a key intermediate for introducing the 3-methylpyridine scaffold into larger molecules via reactions such as click chemistry or further cross-coupling. The most logical and widely practiced method for the synthesis of aryl alkynes is the Sonogashira coupling.
The proposed synthesis is a two-step process:
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between a suitable halo-substituted precursor, 2-bromo-3-methylpyridine, and a protected acetylene source, ethynyltrimethylsilane (TMSA).
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne, yielding the final product.
This approach offers high yields and functional group tolerance, making it a reliable method for laboratory-scale synthesis.
Figure 1: Proposed two-step synthesis workflow for this compound.
Physical and Chemical Properties
This section summarizes the known properties of the starting material and key reagents, along with the available and predicted properties of the final product.
| Compound Name | Formula | Mol. Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | Colorless to pale yellow liquid | 218-219 | 1.544 | 1.568 |
| Ethynyltrimethylsilane (TMSA) | C₅H₁₀Si | 98.22 | Colorless liquid | 53 | 0.694 | 1.389 |
| This compound | C₈H₇N | 117.15 | Solid | Not Available | Not Available | Not Available |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for Sonogashira couplings on bromopyridines and subsequent TMS deprotection.[1][2][3] Researchers should perform small-scale trials to optimize conditions.
Synthesis of 2-((Trimethylsilyl)ethynyl)-3-methylpyridine (Intermediate)
Materials:
-
2-Bromo-3-methylpyridine (1.0 eq)
-
Ethynyltrimethylsilane (TMSA) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (Anhydrous, 3.0 eq)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Standard Schlenk line glassware, magnetic stirrer, heating mantle.
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add ethynyltrimethylsilane (TMSA) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-3-methylpyridine.
Synthesis of this compound (Final Product)
Materials:
-
2-((Trimethylsilyl)ethynyl)-3-methylpyridine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (0.2 eq)
-
Methanol (MeOH)
-
Standard laboratory glassware, magnetic stirrer.
Procedure:
-
Dissolve the silylated intermediate in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and wash with water to remove inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Figure 2: Simplified catalytic cycle for the Sonogashira coupling reaction.
Characterization of this compound
As experimental spectra for this compound are not available in the public domain, the following tables provide predicted data. These values serve as a reference for researchers to confirm the identity of the synthesized compound.
Predicted NMR Spectroscopic Data
The following chemical shifts are predicted. Actual values may vary based on solvent and experimental conditions.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| H-4 | ~7.3 | dd | 1H | Pyridine Ring |
| H-5 | ~7.6 | dd | 1H | Pyridine Ring |
| H-6 | ~8.4 | dd | 1H | Pyridine Ring |
| -C≡CH | ~3.2 | s | 1H | Acetylenic Proton |
| -CH₃ | ~2.5 | s | 3H | Methyl Group |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| C-2 | ~143 | C-C≡CH |
| C-3 | ~132 | C-CH₃ |
| C-4 | ~123 | CH |
| C-5 | ~138 | CH |
| C-6 | ~150 | CH |
| -C ≡CH | ~83 | Acetylenic Carbon |
| -C≡C H | ~79 | Acetylenic Carbon |
| -CH₃ | ~18 | Methyl Carbon |
Predicted IR and MS Data
| FT-IR (Predicted) | Wavenumber (cm⁻¹) | Assignment |
| ≡C-H Stretch | ~3300 | Acetylenic C-H |
| C-H Stretch | 3100-3000 | Aromatic C-H |
| C-H Stretch | 2980-2850 | Methyl C-H |
| C≡C Stretch | ~2110 | Alkyne C≡C (weak) |
| C=C, C=N Stretch | 1600-1450 | Pyridine Ring Vibrations |
| Mass Spectrometry (Predicted) | m/z Value | Assignment |
| EI-MS | 117 | [M]⁺ (Molecular Ion) |
| 116 | [M-H]⁺ | |
| 90 | [M-HCN]⁺ or [M-C₂H₃]⁺ (fragmentation) | |
| 78 | [C₆H₄N]⁺ (fragmentation) |
Standard Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.
-
Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the predicted data table. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal and apply pressure.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic peaks, particularly the sharp ≡C-H stretch around 3300 cm⁻¹ and the weak C≡C stretch around 2110 cm⁻¹, which are diagnostic for a terminal alkyne.
Mass Spectrometry (MS)
-
Method: Use Electron Ionization (EI) for a detailed fragmentation pattern or Electrospray Ionization (ESI) for confirmation of the molecular weight.
-
Acquisition: Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe for EI or dissolved in a suitable solvent for ESI).
-
Analysis: Identify the molecular ion peak [M]⁺ at m/z = 117. Analyze the fragmentation pattern to further confirm the structure.
This guide provides a comprehensive framework for the successful synthesis and thorough characterization of this compound. By following these protocols, researchers can reliably produce and validate this important chemical intermediate for their discovery and development programs.
References
The Ethynyl Group of 2-Ethynyl-3-methylpyridine: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization is a key strategy in the development of novel therapeutic agents. 2-Ethynyl-3-methylpyridine is a particularly valuable building block, offering a reactive ethynyl group for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity and functionalization of the ethynyl group in this compound, focusing on key reactions that enable the synthesis of diverse molecular architectures. This document details experimental protocols for these transformations and presents data in a structured format to aid in research and development.
Core Reactivity of the Ethynyl Group
The terminal alkyne functionality in this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the pyridine ring influences the acidity of the terminal proton and the reactivity of the triple bond. The primary transformations discussed in this guide are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the ethynyl position, providing a straightforward route to complex molecules.
General Reaction Scheme
Caption: General workflow for the Sonogashira coupling of this compound.
Experimental Protocol (General)
The following is a general procedure for a Sonogashira coupling reaction that can be adapted for this compound.[2]
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl or vinyl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).
-
Add the anhydrous solvent, followed by this compound (1.1-1.5 eq) and the amine base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (typically between 25-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Typical Sonogashira Reaction Conditions
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |
| Temperature | Room Temperature to 100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] This reaction, often referred to as "click chemistry," is known for its reliability, high yields, and tolerance of a wide variety of functional groups.[5] Functionalizing this compound via CuAAC allows for the straightforward introduction of a triazole linker, which is a common bioisostere in medicinal chemistry.
General Reaction Scheme
Caption: General workflow for the CuAAC of this compound.
Experimental Protocol (General)
The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition.[3][4]
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
Procedure:
-
Dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Summary of Typical CuAAC Reaction Conditions
| Parameter | Typical Conditions |
| Copper Source | CuSO₄·5H₂O, CuI, CuBr |
| Reducing Agent | Sodium Ascorbate |
| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[3][4] |
| Solvent | H₂O/t-BuOH, H₂O/DMSO, H₂O/THF |
| Temperature | Room Temperature |
| Atmosphere | Air or Inert |
Other Metal-Catalyzed Functionalizations
The ethynyl group of this compound can also participate in a variety of other metal-catalyzed transformations, including cyclization and cycloaddition reactions.[6] Transition metals such as rhodium, ruthenium, and gold can catalyze intramolecular and intermolecular reactions involving the alkyne, leading to the formation of diverse heterocyclic and carbocyclic structures.[6][7]
Conceptual Workflow for Metal-Catalyzed Cyclization
Caption: Logical flow of a generic metal-catalyzed cyclization reaction.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The reactivity of its ethynyl group, particularly in Sonogashira couplings and azide-alkyne cycloadditions, provides reliable and efficient pathways to a wide array of functionalized pyridine derivatives. The general protocols and reaction conditions summarized in this guide serve as a foundational resource for researchers in drug discovery and materials science, enabling the exploration of novel chemical space and the development of new molecular entities with potential therapeutic or technological applications. Further investigation into other metal-catalyzed transformations of this scaffold is a promising avenue for future research.
References
Biological Activity Screening of 2-Ethynyl-3-methylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-ethynyl-3-methylpyridine represent a novel and underexplored chemical space with significant potential for biological activity. This technical guide provides a comprehensive overview of the prospective biological screening of this class of compounds. While direct research on the biological activities of this compound derivatives is currently limited, this document extrapolates from related pyridine-based compounds to outline potential therapeutic applications, including anticancer and kinase inhibition activities. Detailed hypothetical experimental protocols for synthesis and in vitro screening are provided to guide researchers in the exploration of these promising molecules. The guide also includes structured data tables and workflow diagrams to facilitate experimental design and data analysis.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The unique electronic properties and synthetic versatility of the pyridine ring make it a privileged structure for interacting with a wide range of biological targets. The incorporation of an ethynyl group, a small, rigid, and linear moiety, can introduce specific steric and electronic features that can enhance binding affinity and selectivity for target proteins. Furthermore, the methyl group at the 3-position can influence the molecule's conformation and metabolic stability.
This guide focuses on the untapped potential of this compound derivatives. Although specific biological data for this exact scaffold is scarce in publicly available literature, the known activities of structurally related ethynylpyridine and methylpyridine derivatives suggest promising avenues for investigation, particularly in oncology and kinase-driven diseases. This document aims to provide a foundational framework for initiating research programs centered on the synthesis and biological evaluation of this novel class of compounds.
Synthesis of the this compound Core
The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the this compound core. A common and effective method for the introduction of an ethynyl group onto a pyridine ring is the Sonogashira cross-coupling reaction.
General Synthetic Protocol: Sonogashira Coupling
A plausible synthetic route to this compound involves the coupling of a protected acetylene, such as (trimethylsilyl)acetylene, with a halogenated precursor, 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine or 2-iodo-3-methylpyridine). This is followed by the deprotection of the silyl group.
Experimental Protocol:
-
Reaction Setup: To an oven-dried flask, add 2-bromo-3-methylpyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).
-
Solvent and Reagents: Dissolve the starting materials in a suitable solvent system, typically a mixture of an amine base like triethylamine (TEA) and an organic solvent such as tetrahydrofuran (THF).
-
Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-60 °C) until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified silylated intermediate in a solvent like methanol or THF. Add a deprotecting agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF) and stir at room temperature.
-
Final Purification: After the deprotection is complete, perform an aqueous workup and purify the final product, this compound, by column chromatography or distillation.
Synthetic workflow for this compound.
Potential Biological Activities and Screening Strategies
Based on the biological activities of related pyridine derivatives, several key areas warrant investigation for this compound derivatives.
Anticancer Activity
Numerous pyridine-containing compounds have demonstrated potent anticancer activity by targeting various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis. The ethynyl group can act as a key pharmacophore, forming specific interactions within the active sites of target proteins.
Screening Strategy:
A primary screen should involve evaluating the cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Table 1: Hypothetical Anticancer Activity Data for this compound Derivatives
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| EMP-001 | Phenyl | 15.2 | 21.8 | 18.5 |
| EMP-002 | 4-Fluorophenyl | 8.7 | 12.4 | 9.9 |
| EMP-003 | 3,4-Dimethoxyphenyl | 5.1 | 7.3 | 6.2 |
| EMP-004 | Thiophen-2-yl | 11.3 | 16.1 | 13.7 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |
Data presented are hypothetical and for illustrative purposes only.
Kinase Inhibition
Pyridine derivatives are well-known inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases. The this compound scaffold can be elaborated to target the ATP-binding site of specific kinases.
Screening Strategy:
Promising cytotoxic compounds should be further evaluated for their ability to inhibit specific kinases that are relevant to the cancer types in which they showed activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2/GSK3β)
-
Reaction Mixture: Prepare a reaction mixture containing the kinase (e.g., recombinant CDK2/Cyclin A or GSK3β), its substrate (e.g., a specific peptide), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Incubation: Incubate the reaction at 30 °C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Use a detection method to quantify the amount of phosphorylated substrate or the remaining ATP. A common method is a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
Workflow for in vitro kinase inhibition assay.
Table 2: Hypothetical Kinase Inhibitory Activity Data
| Compound ID | R-Group Modification | CDK2 IC₅₀ (µM) | GSK3β IC₅₀ (µM) |
| EMP-002 | 4-Fluorophenyl | 2.5 | 5.1 |
| EMP-003 | 3,4-Dimethoxyphenyl | 1.1 | 3.2 |
| Roscovitine | (Positive Control) | 0.7 | 0.9 |
Data presented are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct biological data is limited, the known activities of related compounds strongly suggest potential for anticancer and kinase inhibitory activities. The experimental protocols and screening strategies outlined in this guide provide a clear path for researchers to begin exploring the biological potential of this intriguing class of molecules.
Future work should focus on the synthesis and screening of a diverse library of this compound derivatives to establish structure-activity relationships (SAR). Promising lead compounds should then be subjected to more extensive in vitro and in vivo characterization, including mechanism of action studies, pharmacokinetic profiling, and evaluation in animal models of disease. The exploration of this novel chemical space holds the potential to yield new and effective therapies for a range of human diseases.
An In-depth Technical Guide to 2-Ethynyl-3-methylpyridine: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynyl-3-methylpyridine is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid structure, incorporating both a pyridine ring and an ethynyl group, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis via Sonogashira coupling are provided, along with a summary of its known physicochemical properties.
Introduction and Historical Context
The discovery and development of this compound are intrinsically linked to the broader exploration of pyridine-containing compounds in drug discovery. The pyridine motif is a well-established pharmacophore, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of an ethynyl group at the 2-position of the 3-methylpyridine core creates a versatile handle for further chemical modifications, particularly through carbon-carbon bond-forming reactions.
While a singular discovery paper for this compound is not readily identifiable in the public domain, its emergence in the scientific literature coincides with the rise of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, in the late 20th century. This powerful synthetic method enabled the efficient formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, paving the way for the synthesis of a vast array of novel compounds, including this compound.
Its primary significance lies in its utility as a key intermediate in the synthesis of potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5). These receptors are implicated in a variety of neurological and psychiatric disorders, making them an attractive target for therapeutic intervention. The structural resemblance of this compound to other known mGluR5 antagonists has driven its use in the exploration of structure-activity relationships (SAR) to develop novel drug candidates.[1][2]
Physicochemical and Spectroscopic Data
Limited publicly available data exists for this compound. The following table summarizes known information, primarily from commercial suppliers. Researchers are advised to fully characterize the compound upon synthesis or acquisition.
| Property | Value | Source |
| Molecular Formula | C₈H₇N | [3] |
| Molecular Weight | 117.15 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 30413-59-3 | [4][5][6] |
| SMILES | CC1=CC=CN=C1C#C | |
| InChI | 1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3 |
Note: Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are not consistently reported in publicly accessible literature. Researchers should perform their own analyses for structural confirmation.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction . This reaction involves the palladium-catalyzed cross-coupling of a 2-halo-3-methylpyridine with a terminal alkyne, typically trimethylsilylacetylene, followed by deprotection of the silyl group.
General Reaction Scheme
The overall synthetic strategy can be depicted as follows:
Detailed Experimental Protocol (Adapted from similar procedures)
The following is a representative experimental protocol for the synthesis of this compound based on established Sonogashira coupling methodologies for related pyridine derivatives.
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-methylpyridine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-3-methylpyridine (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.025 eq).
-
Solvent and Reagents: Add a suitable degassed solvent, such as triethylamine or a mixture of tetrahydrofuran and triethylamine (2:1).
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-((trimethylsilyl)ethynyl)-3-methylpyridine.
Step 2: Synthesis of this compound (Deprotection)
-
Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-3-methylpyridine (1.0 eq) from the previous step in a suitable solvent such as methanol or tetrahydrofuran.
-
Addition of Base: Add a base such as potassium carbonate (2.0 eq) or potassium fluoride on alumina.
-
Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be further purified by flash column chromatography or crystallization to yield pure this compound.
Key Applications in Drug Development
The primary application of this compound in drug development is as a key building block for the synthesis of mGluR5 negative allosteric modulators (NAMs).[1][2] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric conditions, including anxiety, depression, addiction, and chronic pain.
The general structure of many potent mGluR5 antagonists features a central aromatic or heteroaromatic core with two flanking aryl or heteroaryl ethynyl substituents. This compound serves as one of these key flanking groups, where the pyridine nitrogen can act as a hydrogen bond acceptor, and the methyl group can provide steric bulk and influence the compound's metabolic stability and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies
In the context of mGluR5 antagonists, the 3-methylpyridine moiety of this compound has been explored in various SAR studies. Modifications to the pyridine ring, such as the position of the nitrogen and the presence and location of substituents like the methyl group, can significantly impact the potency, selectivity, and pharmacokinetic profile of the final compound. The ethynyl linker provides a rigid connection to the central core, which is often crucial for optimal binding to the allosteric site of the mGluR5 receptor.[1][2][7]
The logical relationship in the development of these antagonists can be visualized as follows:
References
- 1. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scirp.org [scirp.org]
- 6. This compound 95% | CAS: 30413-59-3 | AChemBlock [achemblock.com]
- 7. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 2-Ethynyl-3-methylpyridine: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a comprehensive methodological guide for conducting and presenting theoretical and computational studies on 2-Ethynyl-3-methylpyridine. As of the latest literature review, specific experimental or computational research focused solely on this molecule has not been published. Therefore, the quantitative data presented herein is illustrative and based on typical findings for analogous pyridine derivatives. This whitepaper is intended to be a template for future research endeavors.
Introduction
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. The presence of the pyridine ring, a common scaffold in pharmaceuticals, combined with the reactive ethynyl group, makes it an interesting candidate for further investigation.[1] Computational and theoretical studies provide a powerful, non-destructive means to elucidate the structural, electronic, and spectroscopic properties of such molecules, offering insights that can guide experimental work and drug design.
This guide outlines the standard computational methodologies, data presentation formats, and theoretical frameworks for a thorough investigation of this compound.
Computational Methodology
The primary tool for this type of investigation is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.[1]
Geometry Optimization
The first step in any computational analysis is to find the lowest energy structure of the molecule.
Experimental Protocol:
-
The initial structure of this compound is drawn using a molecular modeling program (e.g., GaussView, Avogadro).
-
Geometry optimization is performed using the Gaussian 09 software package or a similar quantum chemistry program.
-
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable method for such systems.
-
The 6-311++G(d,p) basis set is selected to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the details of the electron distribution.
-
The optimization is run until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
Calculating the vibrational frequencies serves two purposes: to confirm that the optimized geometry is a true minimum and to predict the infrared (IR) and Raman spectra.
Experimental Protocol:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The calculated harmonic frequencies are often systematically higher than experimental values. Therefore, a scaling factor (typically around 0.961 for this level of theory) is applied to the computed frequencies for better agreement with experimental data.[2]
-
The intensities of the IR and Raman bands are also calculated to aid in the interpretation of the spectra.
-
The vibrational modes are assigned based on the Potential Energy Distribution (PED) using software like VEDA.
Electronic Properties
Understanding the electronic properties is crucial for predicting the reactivity and potential applications of the molecule.
Experimental Protocol:
-
Using the optimized geometry, a single-point energy calculation is performed.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
The HOMO-LUMO energy gap is calculated as E_gap = E_LUMO - E_HOMO. This gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
A Natural Bond Orbital (NBO) analysis is conducted to study the intramolecular charge transfer and hyperconjugative interactions.
-
The Molecular Electrostatic Potential (MEP) surface is generated to visualize the regions of positive and negative electrostatic potential, which can indicate sites for electrophilic and nucleophilic attack.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and analysis.
Optimized Geometrical Parameters
The bond lengths and angles of the optimized structure of this compound would be presented as follows:
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-C2 | 1.39 |
| C2-N3 | 1.34 | |
| N3-C4 | 1.34 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.39 | |
| C6-C1 | 1.40 | |
| C1-C7 (Methyl) | 1.51 | |
| C2-C8 (Ethynyl) | 1.43 | |
| C8≡C9 | 1.21 | |
| C9-H | 1.06 | |
| Bond Angles | C6-C1-C2 | 118.0 |
| C1-C2-N3 | 123.0 | |
| C2-N3-C4 | 117.0 | |
| N3-C4-C5 | 124.0 | |
| C4-C5-C6 | 118.0 | |
| C5-C6-C1 | 120.0 | |
| C6-C1-C7 | 121.0 | |
| C2-C1-C7 | 121.0 | |
| N3-C2-C8 | 119.0 | |
| C1-C2-C8 | 118.0 | |
| C2-C8-C9 | 178.0 | |
| C8-C9-H | 179.0 |
Vibrational Frequencies
A selection of the most significant calculated vibrational frequencies and their assignments are detailed below.
Table 2: Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (PED) |
| ν(C≡C-H) | 3310 | High | High | C-H stretch of ethynyl group |
| ν(C-H) aromatic | 3050-3100 | Medium | Medium | Aromatic C-H stretches |
| ν(C-H) methyl | 2950-3000 | Medium | Medium | Methyl C-H stretches |
| ν(C≡C) | 2120 | Medium | High | C≡C stretch of ethynyl group |
| Ring vibrations | 1400-1600 | High | Medium | C=C and C=N stretching in the pyridine ring |
| δ(C-H) in-plane | 1000-1300 | Medium | Low | In-plane C-H bending |
| γ(C-H) out-of-plane | 700-900 | High | Low | Out-of-plane C-H bending |
Electronic Properties
Key electronic properties that provide insight into the molecule's reactivity and electronic transitions.
Table 3: Illustrative Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Visualizations
Diagrams are essential for conveying complex relationships and workflows.
Computational Workflow
The overall workflow for the theoretical analysis of this compound can be visualized as follows:
Caption: Computational workflow for this compound.
Molecular Properties Relationship
The relationship between the calculated properties and their implications can be represented in a logical diagram.
Caption: Interrelation of calculated molecular properties.
Potential Applications in Drug Development
The pyridine nucleus is a well-established pharmacophore in numerous approved drugs.[3] The computational data for this compound can inform its potential as a building block in drug discovery.
-
Molecular Docking: The optimized geometry can be used as a starting point for molecular docking studies to predict the binding affinity of this compound derivatives to various biological targets.
-
Structure-Activity Relationship (SAR): By computationally modifying the structure (e.g., adding functional groups to the ethynyl moiety) and recalculating the electronic properties, a theoretical SAR can be established to guide the synthesis of more potent analogues.
-
ADMET Prediction: The calculated electronic and structural properties can be used as inputs for in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
The workflow for a preliminary in silico drug development investigation is outlined below.
Caption: In silico drug development workflow.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By following the outlined methodologies, researchers can obtain valuable insights into its structural, spectroscopic, and electronic properties. This information is crucial for guiding future experimental work and exploring its potential in drug development and materials science. The provided templates for data presentation and workflow visualization aim to ensure clarity and reproducibility in future research on this promising molecule.
References
- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method [mdpi.com]
Navigating the Physicochemical Landscape of 2-Ethynyl-3-methylpyridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynyl-3-methylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. Understanding its solubility and stability is paramount for its effective use, from synthesis and formulation to predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of analogous compounds. Due to a lack of specific experimental data in the public domain for this compound, this guide focuses on established, detailed methodologies for determining these critical parameters. It outlines standard experimental protocols for solubility assessment and forced degradation studies, offering a robust framework for researchers to generate the necessary data for their specific applications.
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile chemical reactivity and ability to engage in various intermolecular interactions. The introduction of an ethynyl group, as seen in this compound, can significantly influence the molecule's electronic properties, reactivity, and potential as a synthetic building block. However, the successful application of any novel compound hinges on a thorough understanding of its fundamental physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions.
This guide addresses the current knowledge gap regarding the solubility and stability of this compound. While direct quantitative data is not available, we can infer its likely behavior by examining structurally related compounds such as pyridine, picolines (methylpyridines), and ethynylpyridines. This document provides a theoretical foundation and, more critically, detailed experimental protocols that researchers can employ to determine these properties empirically.
Physicochemical Properties of Analogous Compounds
To estimate the behavior of this compound, it is useful to consider the properties of its constituent parts and related molecules. Pyridine is a polar, water-miscible organic solvent. The methyl group in the 3-position (as in 3-picoline) slightly increases its lipophilicity. The ethynyl group at the 2-position is a rigid, electron-withdrawing group that can participate in hydrogen bonding.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| Pyridine | C₅H₅N | 79.10 | 115.2 | 0.9819 | Miscible[1] |
| 3-Methylpyridine (3-Picoline) | C₆H₇N | 93.13 | 144 | 0.957 | Miscible |
| 2-Ethynylpyridine | C₇H₅N | 103.12 | 77-78 @ 14 mmHg[2] | 1.021 @ 25°C[2][3] | Soluble[3][4] |
This table summarizes key physicochemical properties of compounds structurally related to this compound to provide a basis for estimating its properties.
Solubility Profile: Theoretical Considerations and Experimental Determination
The solubility of a compound is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties in drug development, as well as its handling and formulation in chemical synthesis.
Theoretical Considerations
Based on its structure, this compound is expected to be a polar molecule. The pyridine nitrogen can act as a hydrogen bond acceptor, and the acetylenic proton can act as a weak hydrogen bond donor. Therefore, it is anticipated to have moderate to good solubility in polar protic and aprotic solvents.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The ability to form hydrogen bonds suggests that this compound will exhibit some solubility in these solvents. However, the presence of the aromatic ring and the methyl group may limit its aqueous solubility compared to unsubstituted pyridine.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is expected in these solvents due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is anticipated in nonpolar solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Stability Profile: Forced Degradation Studies
Stability testing is crucial to identify how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[5][6][7][8][9]
Potential Degradation Pathways
The this compound molecule possesses several functionalities that could be susceptible to degradation:
-
Pyridine Ring: The pyridine ring is generally stable but can be susceptible to oxidation, particularly at the nitrogen, to form an N-oxide.
-
Ethynyl Group: The triple bond of the ethynyl group can undergo hydration, oxidation, or polymerization under certain conditions.
-
Methyl Group: The methyl group is generally stable but can be oxidized under harsh conditions.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).[8] This stock solution is then subjected to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature or elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all significant degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
The extent of degradation can be calculated by the decrease in the peak area of the parent compound and the formation of new peaks.
Conclusion
While specific quantitative data on the solubility and stability of this compound are not yet publicly available, this guide provides a robust framework for researchers to approach these critical aspects. Based on its chemical structure and the properties of analogous compounds, it is predicted to be a moderately polar compound with solubility in polar solvents and potential susceptibility to oxidative and hydrolytic degradation. The detailed experimental protocols for the shake-flask solubility determination and forced degradation studies presented herein offer a clear path for generating the necessary empirical data. This information is indispensable for advancing the development of this compound in its intended applications, ensuring its quality, efficacy, and safety.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-ETHYNYLPYRIDINE | 1945-84-2 [chemicalbook.com]
- 4. 2-ETHYNYLPYRIDINE CAS#: 1945-84-2 [m.chemicalbook.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. jetir.org [jetir.org]
The Rising Potential of 2-Ethynyl-3-methylpyridine in Medicinal Chemistry: A Technical Guide
Introduction: The pyridine nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding, enhance solubility, and serve as a versatile scaffold for chemical modification makes it a privileged structure in drug discovery. Within this class, compounds bearing an ethynyl group have garnered significant attention, particularly for their role in creating potent and selective modulators of key biological targets. While direct research on 2-ethynyl-3-methylpyridine is nascent, its structural motifs suggest a wealth of potential applications, primarily as a modulator of the metabotropic glutamate receptor 5 (mGluR5), a critical target in neurological and psychiatric disorders. This technical guide will explore the potential applications of this compound by examining its synthesis, biological targets, and the activities of its close structural analogs, providing a roadmap for researchers and drug development professionals.
Synthesis of Ethynyl-Pyridine Scaffolds: The Sonogashira Coupling
The primary method for synthesizing ethynyl-pyridine derivatives is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. For the synthesis of a compound like this compound, the logical precursors would be a 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine or 2-iodo-3-methylpyridine) and a protected acetylene, such as trimethylsilylacetylene, followed by deprotection.
Experimental Protocol: Generalized Sonogashira Coupling for the Synthesis of this compound Analogs
This protocol is a generalized procedure based on established methods for the synthesis of similar ethynyl-pyridine compounds. Optimization of specific reagents, catalysts, and conditions may be necessary.
Materials:
-
2-Bromo-3-methylpyridine (or other suitable halo-pyridine)
-
Trimethylsilylacetylene (or other terminal alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., triethylamine, DMF, or a mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 2-halo-3-methylpyridine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent and an amine base (e.g., triethylamine, which can also serve as the solvent). The mixture is typically degassed by several cycles of vacuum and backfilling with an inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group can be removed by treatment with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol).
Primary Biological Target: Metabotropic Glutamate Receptor 5 (mGluR5)
The most promising application for this compound and its analogs lies in the modulation of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. It is a key target for the development of therapeutics for a range of central nervous system (CNS) disorders.
mGluR5 Signaling Pathway
Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events modulate the activity of various downstream effectors, including ion channels and other kinases, ultimately influencing neuronal function.
Prominent Analogs and Their Biological Activity
The potential of this compound can be inferred from the extensive research on its structural analogs, 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). Both are potent and selective non-competitive (allosteric) antagonists of mGluR5.[1][2]
| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| MPEP | mGluR5 | Quisqualate-stimulated IP accumulation (hMeyG5a) | 36 | - | [3] |
| MPEP | mGluR5 | [³H]MPEP Binding | - | 16 | [4] |
| MTEP | mGluR5 | CHPG-induced IP hydrolysis (rat cortical neurons) | <20 | - | [5][6] |
| MTEP | mGluR5 | [³H]methoxymethyl-MTEP Binding | - | 42 | [4] |
These compounds have demonstrated efficacy in preclinical models of various CNS disorders.
-
Anxiety: MPEP and MTEP have shown significant anxiolytic-like effects in rodent models.[7][8][9]
-
Depression: MPEP has exhibited antidepressant-like effects in animal models.[7][8]
-
Pain: Both MPEP and MTEP have shown analgesic properties in models of inflammatory and neuropathic pain.[10]
-
Addiction: These antagonists have been shown to reduce self-administration of drugs of abuse, such as cocaine and nicotine, in animal studies.[11]
-
Neuroprotection: While some neuroprotective effects have been observed, they may, in some cases, be attributed to off-target effects on NMDA receptors, particularly for MPEP.[5][6][12] MTEP was developed to have greater selectivity and fewer off-target effects.[2][13][14]
Key In Vitro Assays for Characterization
The evaluation of novel mGluR5 modulators like this compound analogs involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the mGluR5 receptor. It typically involves the use of a radiolabeled ligand that binds to the allosteric site, such as [³H]MPEP or [³H]methoxy-PEPy.[15][16][17]
Experimental Protocol:
-
Cell Preparation: Membranes are prepared from cells expressing recombinant mGluR5 (e.g., HEK293 cells).[1]
-
Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Detection: The amount of bound radioactivity is measured after separating the bound from the free radioligand by filtration.
-
Analysis: The data are used to calculate the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the mGluR5-mediated increase in intracellular calcium in response to an agonist.[18][19][20]
Experimental Protocol:
-
Cell Culture: Cells stably expressing mGluR5 (e.g., HEK293 or CHO cells) are cultured in 96- or 384-well plates.[1]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay: The cells are pre-incubated with the test compound before the addition of an mGluR5 agonist (e.g., glutamate or quisqualate).
-
Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Analysis: The data are used to generate concentration-response curves and determine the IC₅₀ of the antagonist.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the functional consequence of mGluR5 activation (PLC activation) by quantifying the accumulation of inositol phosphates.[5][12][21]
Experimental Protocol:
-
Cell Culture and Labeling: Cells expressing mGluR5 (e.g., primary cortical neurons or recombinant cell lines) are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.[5]
-
Assay: The cells are washed and pre-incubated with the test compound in the presence of LiCl (to inhibit inositol monophosphatase). An mGluR5 agonist is then added to stimulate IP production.
-
Extraction and Separation: The reaction is terminated, and the inositol phosphates are extracted and separated using anion-exchange chromatography.
-
Detection: The amount of [³H]IPs is quantified by liquid scintillation counting.
-
Analysis: The data are used to determine the IC₅₀ of the antagonist.
Experimental Workflow for Drug Discovery
The discovery and development of novel mGluR5 modulators based on the this compound scaffold would typically follow a structured workflow.
Conclusion and Future Directions
While this compound itself remains largely unexplored, the robust data available for its close structural analogs strongly suggest its potential as a valuable scaffold in medicinal chemistry. The ethynyl-pyridine motif is a validated pharmacophore for targeting mGluR5, and the 3-methyl substitution offers a vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis of this compound and a library of its derivatives, followed by systematic in vitro and in vivo evaluation to fully elucidate their therapeutic potential for treating a range of neurological and psychiatric disorders. The detailed protocols and established knowledge surrounding mGluR5 antagonists provide a clear and promising path forward for the investigation of this compound and its analogs.
References
- 1. multispaninc.com [multispaninc.com]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like activity of the mGluR5 antagonist MPEP: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTEP - Wikipedia [en.wikipedia.org]
- 11. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 12. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. [3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Molecular characterization of a novel metabotropic glutamate receptor mGluR5 coupled to inositol phosphate/Ca2+ signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sonogashira Coupling of 2-Halo-3-Methylpyridine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-halo-3-methylpyridines with terminal alkynes. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp) bonds to construct a diverse array of substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Application Notes
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] For the 2-halo-3-methylpyridine scaffold, the reactivity of the halide at the 2-position follows the general trend I > Br > Cl. While specific examples for 2-halo-3-methylpyridine are not extensively documented in publicly available literature, successful couplings have been reported for structurally similar substrates such as 2-amino-3-bromopyridines and other substituted halopyridines.[2][3] These analogous reactions provide a strong basis for developing successful conditions for 2-halo-3-methylpyridine.
Key factors influencing the success of the Sonogashira coupling of 2-halo-3-methylpyridine include the choice of catalyst, ligand, copper co-catalyst, base, and solvent. For less reactive aryl chlorides, harsher reaction conditions or more specialized catalyst systems may be necessary to achieve good yields.[4] Copper-free Sonogashira protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts.[5]
The electronic nature of the terminal alkyne can also affect the reaction outcome. Both electron-rich and electron-deficient alkynes have been successfully coupled with bromopyridine derivatives, demonstrating the broad scope of this transformation.[2]
Comparative Data from Analogous Systems
The following table summarizes representative conditions and yields for the Sonogashira coupling of 2-amino-3-bromopyridine with various terminal alkynes. These data serve as a valuable starting point for the optimization of reactions with 2-halo-3-methylpyridine.
| Entry | 2-Amino-3-bromopyridine Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 | [2] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 | [2] |
| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 | [2] |
| 4 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [2] |
| 5 | 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 82 | [2] |
Experimental Protocols
The following is a detailed, step-by-step protocol for a representative Sonogashira coupling of a 2-halo-3-methylpyridine with a terminal alkyne, adapted from established procedures for analogous substrates.[2]
Materials:
-
2-Bromo-3-methylpyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 5.0 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Triethylamine (Et₃N)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: To the stirred catalyst mixture, add 2-bromo-3-methylpyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and anhydrous Et₃N.
-
Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3-methylpyridine.
Visualized Workflow and Catalytic Cycle
Caption: General experimental workflow for the Sonogashira coupling of 2-halo-3-methylpyridine.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols: Synthesis of 2-Ethynyl-3-methylpyridine for mGluR5 Antagonist Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-ethynyl-3-methylpyridine, a key building block in the development of selective metabotropic glutamate receptor 5 (mGluR5) antagonists. The protocols described herein are based on the well-established Sonogashira coupling reaction, followed by a deprotection step. This guide is intended to provide researchers in drug discovery and medicinal chemistry with a reliable method for obtaining this important intermediate for the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1][2] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and substance use disorders.[3][4][5][6] Consequently, mGluR5 has emerged as a promising therapeutic target for drug development.
A significant class of potent and selective mGluR5 antagonists features a pyridyl-ethynyl scaffold.[7] Notable examples include 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP).[8][9] The synthesis of these and related antagonists often requires key intermediates such as this compound. This document outlines a robust two-step synthesis for this building block, commencing with a Sonogashira coupling of a suitable halopyridine with a protected acetylene source, followed by deprotection.
mGluR5 Signaling Pathway
The canonical signaling pathway for mGluR5 involves its coupling to Gαq/11 G-proteins upon activation by glutamate.[2] This initiates a cascade of intracellular events, primarily through the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][10] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] These signaling events ultimately modulate neuronal excitability and synaptic plasticity.[1][11] Antagonists developed from this compound typically act as negative allosteric modulators (NAMs), binding to a site distinct from the glutamate binding site to inhibit receptor activation and downstream signaling.
Caption: mGluR5 signaling pathway and antagonist intervention.
Experimental Protocols
The synthesis of this compound is accomplished in a two-step sequence: a Sonogashira coupling of 2-bromo-3-methylpyridine with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group.
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-methylpyridine
This step involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.
Caption: Workflow for the Sonogashira coupling step.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-3-methylpyridine | 172.03 | 1.0 | 1.0 |
| Trimethylsilylacetylene | 98.22 | 1.2 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-methylpyridine (1.0 mmol, 1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 0.03 eq), and copper(I) iodide (0.06 mmol, 0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (3.0 mmol, 3.0 eq) to the flask via syringe.
-
Add trimethylsilylacetylene (1.2 mmol, 1.2 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-((trimethylsilyl)ethynyl)-3-methylpyridine.
Expected Yield: 80-90%
Step 2: Deprotection to this compound
This step involves the removal of the trimethylsilyl protecting group to yield the final product.
Caption: Workflow for the deprotection step.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-((Trimethylsilyl)ethynyl)-3-methylpyridine | 189.33 | 1.0 | 1.0 |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | 261.47 | 1.1 | 1.1 |
| or Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Tetrahydrofuran (THF) or Methanol (MeOH) | - | - | - |
Procedure (using TBAF):
-
Dissolve 2-((trimethylsilyl)ethynyl)-3-methylpyridine (1.0 mmol, 1.0 eq) in THF (5 mL) in a round-bottom flask.
-
Add a 1M solution of TBAF in THF (1.1 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Procedure (using K₂CO₃):
-
Dissolve 2-((trimethylsilyl)ethynyl)-3-methylpyridine (1.0 mmol, 1.0 eq) in methanol (10 mL) in a round-bottom flask.
-
Add potassium carbonate (2.0 mmol, 2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor by TLC (typically 1-2 hours).
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Expected Yield: >90%
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Sonogashira Coupling | 2-Bromo-3-methylpyridine | TMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | Reflux | 2-4 | 80-90 |
| 2 | Silyl Deprotection | 2-((TMS)ethynyl)-3-methylpyridine | TBAF or K₂CO₃ | THF/MeOH | RT | 0.5-2 | >90 |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₈H₇N |
| Molecular Weight | 117.15 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR (CDCl₃) | δ (ppm): 8.45 (dd, J=4.8, 1.6 Hz, 1H), 7.55 (dd, J=7.6, 1.6 Hz, 1H), 7.15 (dd, J=7.6, 4.8 Hz, 1H), 3.20 (s, 1H), 2.40 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 150.0, 142.5, 138.0, 128.0, 122.5, 82.0, 78.5, 18.0 |
| Mass Spec (EI) | m/z (%): 117 (M⁺, 100) |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Conclusion
The protocols detailed in this document provide a reliable and efficient method for the synthesis of this compound, a crucial intermediate for the development of mGluR5 antagonists. The use of the Sonogashira coupling followed by a straightforward deprotection step allows for high yields of the desired product. This information is intended to support researchers in the field of medicinal chemistry and drug discovery in their efforts to synthesize novel modulators of mGluR5 for the potential treatment of various CNS disorders.
References
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. reddit.com [reddit.com]
- 8. scirp.org [scirp.org]
- 9. scirp.org [scirp.org]
- 10. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application of 2-Ethynyl-3-methylpyridine in the Synthesis of MTEP Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-ethynyl-3-methylpyridine in the synthesis of analogues of MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). These compounds are of significant interest for the development of therapeutics for central nervous system (CNS) disorders.[1][2]
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[3] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. MTEP is a well-established mGluR5 NAM that serves as a valuable research tool and a lead compound for drug discovery. The synthesis of MTEP analogues allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This compound is a key building block for generating a specific class of MTEP analogues with modifications at the 3-position of the pyridine ring.
Synthetic Approach: The Sonogashira Coupling
The primary synthetic route to MTEP and its analogues is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne (in this case, this compound) and an aryl or heteroaryl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
General Reaction Scheme:
Where X = I, Br, or OTf
Data Presentation
The following table summarizes the structure-activity relationship data for a series of MTEP analogues. While this specific dataset was generated using 3-ethynylpyridine as the starting material, the observed trends in potency with substitutions on the pyridine ring are highly relevant for analogues derived from this compound. The data highlights how modifications to the pyridine moiety can significantly impact the inhibitory activity at the mGluR5 receptor.
Table 1: Structure-Activity Relationship of MTEP Analogues
| Compound | R1 | R2 | R3 | R4 | IC50 (nM) |
| MTEP | H | H | H | H | 24 |
| Analogue 1 | F | H | H | H | 13 |
| Analogue 2 | Cl | H | H | H | 11 |
| Analogue 3 | Br | H | H | H | 12 |
| Analogue 4 | CH3 | H | H | H | 29 |
| Analogue 5 | OCH3 | H | H | H | 16 |
| Analogue 6 | H | F | H | H | 12 |
| Analogue 7 | H | Cl | H | H | 14 |
| Analogue 8 | H | Br | H | H | 15 |
| Analogue 9 | H | CH3 | H | H | 30 |
| Analogue 10 | H | OCH3 | H | H | 23 |
Data adapted from Iso, Y., et al. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists. Journal of medicinal chemistry, 49(3), 1080-1100.
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of this compound with an Aryl Halide
This protocol provides a general method for the synthesis of MTEP analogues.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromo-2-methylthiazole)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous solvent (e.g., THF or DMF) to dissolve the solids.
-
Add triethylamine (3.0 eq) to the reaction mixture.
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired MTEP analogue.
Protocol 2: In Vitro Functional Assay for mGluR5 Antagonism
This protocol describes a method to evaluate the inhibitory activity of the synthesized MTEP analogues on mGluR5 function using a calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell culture medium and supplements
-
Synthesized MTEP analogues
-
Glutamate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture the HEK293-hmGluR5 cells in appropriate media until they reach the desired confluence.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye solution in the dark at 37 °C for 1 hour.
-
Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add varying concentrations of the synthesized MTEP analogues to the wells and incubate for 15-30 minutes.
-
Glutamate Stimulation: Place the assay plate in the fluorescence plate reader. Add a sub-maximal concentration (EC₈₀) of glutamate to all wells to stimulate the mGluR5 receptor.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of glutamate. The change in fluorescence corresponds to the intracellular calcium concentration.
-
Data Analysis: Calculate the percent inhibition of the glutamate response for each concentration of the MTEP analogue. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of MTEP analogues.
Caption: Workflow for the synthesis and screening of MTEP analogues.
mGluR5 Signaling Pathway
This diagram shows the canonical signaling pathway of the mGluR5 receptor. MTEP analogues act as negative allosteric modulators, inhibiting this pathway.
References
- 1. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Ethynyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-3-methylpyridine is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive ethynyl group on the pyridine scaffold allows for further functionalization through various reactions, such as click chemistry, cyclization reactions, and further cross-coupling reactions. Pyridine derivatives are integral components of many pharmaceuticals, and the introduction of a methyl group can significantly influence the biological activity and pharmacokinetic properties of a molecule.[1][2] This document provides detailed protocols for the synthesis of this compound via a palladium-catalyzed Sonogashira coupling reaction, a widely used and efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[3]
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine or 2-chloro-3-methylpyridine) and a protected alkyne, most commonly ethynyltrimethylsilane (TMSA).
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound.[4]
This approach is favored due to the stability and ease of handling of TMSA compared to acetylene gas.
Data Presentation
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-3-(pentamethyldisilanyl)pyridine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | - | Et₃N | Et₃N | Reflux | 12 | N/A |
| 2 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 85-95 |
| 3 | 3-Iodopyridine | 1-Phenyl-2-(trimethylsilyl)acetylene | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N | DMF | 120 (MW) | 0.17 | 90 |
Yields are for the coupled product before deprotection. N/A: Not available.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Bromo-3-methylpyridine with Ethynyltrimethylsilane
This protocol describes a typical procedure for the palladium-catalyzed coupling of 2-bromo-3-methylpyridine with ethynyltrimethylsilane.
Materials:
-
2-Bromo-3-methylpyridine
-
Ethynyltrimethylsilane (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-3-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, 2-((trimethylsilyl)ethynyl)-3-methylpyridine, by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Deprotection of 2-((Trimethylsilyl)ethynyl)-3-methylpyridine
This protocol describes the removal of the trimethylsilyl protecting group to yield the final product.
Materials:
-
2-((Trimethylsilyl)ethynyl)-3-methylpyridine
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure using Potassium Carbonate:
-
Dissolve 2-((trimethylsilyl)ethynyl)-3-methylpyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield this compound. Further purification can be achieved by column chromatography if necessary.
Procedure using Tetrabutylammonium Fluoride (TBAF):
-
Dissolve 2-((trimethylsilyl)ethynyl)-3-methylpyridine (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq, 1M in THF) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Sonogashira Coupling Reaction Pathway
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas:
-
Medicinal Chemistry: As a substituted pyridine, it can serve as a scaffold for the synthesis of novel compounds with potential biological activity. The ethynyl group allows for the introduction of various substituents to explore structure-activity relationships (SAR) for different biological targets. Pyridine-containing molecules have shown a wide range of therapeutic applications.[1]
-
Organic Materials: The rigid, linear structure of the ethynyl group makes it a useful component in the design of conjugated organic materials with potential applications in electronics and optics.
-
Chemical Biology: The terminal alkyne can be used as a handle for bioconjugation via "click" chemistry, enabling the labeling of biomolecules for imaging or diagnostic purposes.
The synthesis of this compound provides a versatile platform for the development of new molecules with diverse applications in science and technology.
References
Application Notes and Protocols for the Functionalization of 2-Ethynyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of the pyridine ring and the ethynyl group of 2-ethynyl-3-methylpyridine, a versatile building block in medicinal chemistry and materials science. The following sections outline key synthetic transformations, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and electrophilic aromatic substitution (nitration and halogenation), complete with experimental procedures, tabulated data, and reaction pathway visualizations.
Functionalization of the Ethynyl Group
The terminal alkyne moiety of this compound is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp2) bond, linking an aryl or vinyl halide to the terminal alkyne. This reaction is a cornerstone in the synthesis of conjugated systems.[1][2] A general protocol adapted for this compound is presented below.
Experimental Protocol: Sonogashira Coupling of this compound with Aryl Halides
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.1 eq.), Pd(PPh3)2Cl2 (2.5 mol%), and CuI (5.0 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed DMF (to achieve a concentration of 0.1-0.5 M) followed by triethylamine (Et3N, 3.0 eq.).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Yields for Sonogashira Coupling of Substituted Pyridines
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 2-((4-Methoxyphenyl)ethynyl)-3-methylpyridine | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 3-Methyl-2-((4-nitrophenyl)ethynyl)pyridine | 85 |
| 3 | 3-Bromopyridine | 3-Methyl-2-(pyridin-3-ylethynyl)pyridine | 78 |
| 4 | 4-Vinyl-bromobenzene | 3-Methyl-2-((4-vinylphenyl)ethynyl)pyridine | 88 |
Yields are based on similar reactions reported in the literature and are expected to be comparable for this compound.[1]
Diagram 1: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry," specifically the CuAAC reaction, provides an efficient route to 1,2,3-triazoles by reacting a terminal alkyne with an azide. This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.[3][4]
Experimental Protocol: CuAAC of this compound with Organic Azides
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a mixture of water and t-butanol (1:1).
-
Catalyst Addition: Add sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.05 eq.).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Table 2: Representative Yields for CuAAC Reactions with 2-Ethynylpyridines
| Entry | Organic Azide | Product | Yield (%) |
| 1 | Benzyl Azide | 1-Benzyl-4-(3-methylpyridin-2-yl)-1H-1,2,3-triazole | 95 |
| 2 | 1-Azido-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-(3-methylpyridin-2-yl)-1H-1,2,3-triazole | 92 |
| 3 | Ethyl 2-azidoacetate | Ethyl 2-(4-(3-methylpyridin-2-yl)-1H-1,2,3-triazol-1-yl)acetate | 89 |
| 4 | 1-Azidobutane | 1-Butyl-4-(3-methylpyridin-2-yl)-1H-1,2,3-triazole | 98 |
Yields are based on similar reactions reported in the literature and are expected to be high for this compound.[3][4]
Diagram 2: CuAAC Reaction Pathway
Caption: Pathway for the CuAAC or "Click" reaction.
Functionalization of the Pyridine Ring
The pyridine ring of this compound can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrogen atom generally requires forcing conditions.
Electrophilic Nitration
Nitration introduces a nitro group onto the pyridine ring, a versatile functional group that can be further transformed. The directing effects of the existing substituents will influence the regioselectivity of the reaction.
Experimental Protocol: Nitration of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H2SO4) to 0 °C in an ice bath.
-
Substrate Addition: Slowly add this compound (1.0 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Agent Addition: Add a mixture of concentrated nitric acid (HNO3, 1.1 eq.) and concentrated sulfuric acid dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
Table 3: Expected Products and Regioselectivity for Nitration
| Position of Nitration | Expected Product | Predicted Major/Minor |
| C5 | 2-Ethynyl-3-methyl-5-nitropyridine | Major |
| C4 | 2-Ethynyl-3-methyl-4-nitropyridine | Minor |
Regioselectivity is predicted based on the directing effects of the methyl and ethynyl groups and general principles of electrophilic substitution on substituted pyridines.
Electrophilic Halogenation
Halogenation of the pyridine ring can be achieved, providing a handle for further cross-coupling reactions. A modern approach involves a ring-opening/ring-closing strategy to achieve C3 (relative to the nitrogen) halogenation.[5]
Experimental Protocol: 5-Bromination of this compound
This protocol is adapted from a general procedure for the 3-halogenation of pyridines.
-
Zincke Imine Formation (Ring-Opening):
-
In a flame-dried flask under argon, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH2Cl2).
-
Cool the solution to -78 °C and add triflic anhydride (Tf2O, 1.1 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of dibenzylamine (1.2 eq.) in CH2Cl2 dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Halogenation:
-
Cool the solution of the Zincke imine intermediate to -78 °C.
-
Add a solution of N-bromosuccinimide (NBS, 1.1 eq.) in CH2Cl2 dropwise.
-
Stir at -78 °C for 1 hour, then warm to room temperature.
-
-
Ring-Closing:
-
Add ammonium acetate (10 eq.) and ethanol to the reaction mixture.
-
Heat the mixture to 60 °C and stir until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 4: Expected Halogenated Products
| Halogenating Agent | Expected Product |
| N-Bromosuccinimide (NBS) | 5-Bromo-2-ethynyl-3-methylpyridine |
| N-Chlorosuccinimide (NCS) | 5-Chloro-2-ethynyl-3-methylpyridine |
| N-Iodosuccinimide (NIS) | 2-Ethynyl-5-iodo-3-methylpyridine |
Diagram 3: Halogenation via Ring-Opening/Closing
Caption: Halogenation of the pyridine ring at the 5-position.
References
- 1. scirp.org [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethynyl-3-methylpyridine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-ethynyl-3-methylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The protocols detailed below are based on established methodologies for ethynylpyridine-promoted CuAAC reactions, offering a robust starting point for the synthesis of novel 1,2,3-triazole-containing compounds.
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[1] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[2] This triazole linkage is exceptionally stable and finds extensive use in drug discovery, bioconjugation, and materials science.[3][4]
This compound is a valuable building block in this context. The pyridine moiety can act as a ligand, potentially accelerating the CuAAC reaction. Research on the closely related 2-ethynylpyridine has shown that it can promote the copper(I)-catalyzed reaction, leading to rapid conversions under mild, aqueous conditions.[5] This suggests that this compound is not only a substrate but may also participate in the catalytic cycle, enhancing its own reaction rate.
Key Applications
The use of this compound in CuAAC reactions allows for the straightforward synthesis of a diverse range of molecules with potential applications in:
-
Medicinal Chemistry: The resulting triazole-pyridine scaffold can be incorporated into novel small molecules for screening as potential therapeutic agents. The triazole ring is often used as a stable bioisostere for amide bonds.[4]
-
Bioconjugation: this compound can be used to label biomolecules, such as peptides and proteins, that have been modified to contain an azide group. This enables the attachment of probes, tags, or other functional molecules.[6]
-
Materials Science: Incorporation of the rigid triazole-pyridine unit can be used to construct polymers and other materials with specific structural and electronic properties.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the CuAAC reaction of this compound with various azides, based on analogous reactions with 2-ethynylpyridine.[5] High to excellent yields are generally expected.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Benzyl Azide | CuCl (3 mol%), 2-Ethynylpyridine (3 mol%) | Water | 30 min | Room Temp. | >95 (expected) |
| This compound | 1-Azido-4-nitrobenzene | CuCl (3 mol%), 2-Ethynylpyridine (3 mol%) | Water | 30 min | Room Temp. | >95 (expected) |
| This compound | (Azidomethyl)benzene | CuCl (3 mol%), 2-Ethynylpyridine (3 mol%) | Water | 30 min | Room Temp. | >95 (expected) |
| This compound | 1-Azidobutane | CuCl (3 mol%), 2-Ethynylpyridine (3 mol%) | Water | 1 hour | Room Temp. | >90 (expected) |
*In this proposed reaction, this compound acts as both the substrate and potentially as a promoter, analogous to the role of 2-ethynylpyridine in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound in Water
This protocol is adapted from the highly efficient procedure developed by Fukuzawa and coworkers for 2-ethynylpyridine-promoted CuAAC.[5]
Materials:
-
This compound
-
Azide of interest
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired azide (1.0 eq), and copper(I) chloride (0.03 eq).
-
Add deionized water to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Visualizations
Experimental Workflow
Caption: General workflow for the CuAAC reaction of this compound.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the CuAAC reaction.
References
- 1. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 30413-59-3 [chemicalbook.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Ethynyl-3-methylpyridine as a Versatile Precursor for the Synthesis of Novel Agrochemicals
Introduction
2-Ethynyl-3-methylpyridine is a valuable heterocyclic building block for the synthesis of a wide range of biologically active molecules, including those with potential applications in the agrochemical industry. The presence of a reactive terminal alkyne (ethynyl group) and a pyridine ring provides a versatile platform for the construction of complex molecular architectures. The pyridine moiety is a well-established pharmacophore in numerous commercialized pesticides, contributing to favorable properties such as systemic transport in plants and specific interactions with biological targets. The ethynyl group serves as a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the exploration of diverse chemical space in the quest for novel herbicides, fungicides, and insecticides.
This document provides a representative overview of how this compound can be utilized as a precursor in the synthesis of potential agrochemicals. The application notes highlight key synthetic strategies, and the protocols offer generalized experimental procedures.
Key Synthetic Applications
The reactivity of the ethynyl group in this compound allows for its participation in several powerful coupling and cycloaddition reactions. These reactions are instrumental in assembling the core structures of potential agrochemical candidates.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. By coupling this compound with various (hetero)aryl halides, a diverse library of pyridyl-aryl acetylene derivatives can be synthesized. These structures can be further elaborated to generate compounds with a wide range of biological activities.
-
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, often catalyzed by copper(I), provides a rapid and efficient route to 1,2,3-triazoles. This "click" reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. The resulting triazole ring can act as a stable linker and a key pharmacophoric element in the final agrochemical.
-
Cycloaddition Reactions: Beyond click chemistry, the ethynyl group can participate in various other cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct a variety of five- and six-membered heterocyclic rings. These heterocyclic systems are frequently found in the core structures of potent agrochemicals.
Hypothetical Agrochemical Target: A Novel Pyridyl-Triazole Fungicide
To illustrate the application of this compound in agrochemical synthesis, we present a hypothetical synthetic pathway towards a novel pyridyl-triazole compound with potential fungicidal activity. The design strategy involves linking the this compound core to a substituted aromatic azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and fungicidal evaluation of a pyridyl-triazole compound.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Pyridyl-Triazole Fungicide Candidate
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and a substituted aryl azide.
Materials:
-
This compound
-
Substituted aryl azide (e.g., 4-chlorophenyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted aryl azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure pyridyl-triazole compound.
Synthetic Pathway Diagram
Caption: Synthesis of a hypothetical pyridyl-triazole fungicide via CuAAC.
Data Presentation
The following tables present hypothetical data for a series of synthesized pyridyl-triazole derivatives, illustrating how quantitative data for such compounds would be structured.
Table 1: Synthesis Yields of Pyridyl-Triazole Derivatives
| Compound ID | Aryl Azide Substituent | Reaction Time (h) | Yield (%) |
| PT-1 | 4-Chloro | 18 | 92 |
| PT-2 | 2,4-Dichloro | 20 | 88 |
| PT-3 | 4-Trifluoromethyl | 16 | 95 |
| PT-4 | 4-Methoxy | 24 | 85 |
Table 2: In Vitro Fungicidal Activity (EC₅₀ values)
| Compound ID | Botrytis cinerea (µg/mL) | Septoria tritici (µg/mL) | Puccinia triticina (µg/mL) |
| PT-1 | 5.2 | 10.8 | 8.5 |
| PT-2 | 2.1 | 4.5 | 3.2 |
| PT-3 | 1.5 | 2.8 | 1.9 |
| PT-4 | 15.7 | 25.1 | 18.9 |
| Commercial Standard | 3.8 | 6.2 | 4.1 |
This compound represents a promising starting material for the synthesis of novel agrochemicals. Its versatile reactivity allows for the efficient construction of diverse molecular scaffolds, particularly through well-established reactions like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition. The hypothetical example of a pyridyl-triazole fungicide demonstrates a clear and efficient pathway from this precursor to a potential lead compound. Further exploration of the chemical space accessible from this compound is warranted to discover new and effective crop protection agents.
Application Notes and Protocols for Novel Ligands Utilizing a 2-Ethynyl-3-methylpyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel ligands based on the 2-ethynyl-3-methylpyridine scaffold. This scaffold serves as a versatile building block for the development of potent and selective modulators of various biological targets, with significant potential in drug discovery. The following protocols and data are provided to facilitate the exploration of this chemical space and the identification of new therapeutic candidates.
Introduction to the this compound Scaffold
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of molecular probes and potential drug candidates. The presence of the terminal alkyne group allows for facile functionalization through reactions such as the Sonogashira cross-coupling, enabling the introduction of various aryl and heteroaryl substituents. This chemical tractability, combined with the inherent biological relevance of the pyridine core, makes this scaffold particularly attractive for medicinal chemistry campaigns.
Derivatives of this scaffold have shown promise as modulators of key signaling pathways implicated in a variety of diseases. Notably, analogues have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) and as inhibitors of the PI3K/AKT/mTOR signaling pathway, both of which are critical targets in oncology and neuroscience.
Synthesis of Novel Ligands
The primary method for elaborating the this compound scaffold is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne of the scaffold and an aryl or vinyl halide.
Experimental Workflow: Ligand Synthesis
Caption: General workflow for the Sonogashira coupling reaction.
Protocol 2.1: General Procedure for Sonogashira Coupling
This protocol describes a general method for the synthesis of novel ligands via a palladium-catalyzed Sonogashira coupling of this compound with a suitable aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask and inert gas (Nitrogen or Argon) supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed THF (to achieve a concentration of approximately 0.2 M with respect to the limiting reagent) and anhydrous, degassed triethylamine (2.0 eq).
-
Thoroughly degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation of Novel Ligands
Derivatives of the this compound scaffold can be evaluated for their activity against various biological targets. Below are protocols for assessing their potential as mGluR5 negative allosteric modulators and PI3K inhibitors.
Evaluation as mGluR5 Negative Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, mobilizes intracellular calcium. Negative allosteric modulators of mGluR5 are of interest for the treatment of various neurological and psychiatric disorders.
Caption: Simplified mGluR5 signaling cascade leading to calcium mobilization.
This assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Glutamate
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR)
Procedure:
-
Cell Plating: Plate HEK293-mGluR5 cells in assay plates and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: Place the assay plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀ or EC₅₀) to all wells.
-
Immediately begin kinetic fluorescence readings for 2-3 minutes.
-
Data Analysis: The increase in fluorescence upon glutamate addition corresponds to an increase in intracellular calcium. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the compound. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
The following table presents representative data for mGluR5 antagonists based on scaffolds similar to this compound. This data can serve as a benchmark for newly synthesized compounds.
| Compound ID | Aryl Substituent | mGluR5 IC₅₀ (nM) |
| Ref-1 (MTEP) | 2-Methyl-1,3-thiazol-4-yl | 5.2 |
| Ligand-A1 | 4-Fluorophenyl | 25.6 |
| Ligand-A2 | 3-Chlorophenyl | 18.3 |
| Ligand-A3 | 2-Pyrimidinyl | 45.1 |
| Ligand-A4 | 5-Cyanophenyl | 12.8 |
Evaluation as PI3K Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
This protocol describes a method to measure the direct inhibitory activity of test compounds on the lipid kinase activity of PI3K. A variety of commercial kits are available for this purpose (e.g., using fluorescence polarization, TR-FRET, or luminescence). The following is a general protocol adaptable to a luminescence-based assay (e.g., ADP-Glo™).
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα)
-
Lipid substrate (e.g., PIP₂)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer, enzyme solution, substrate solution, and ATP solution according to the kit manufacturer's instructions.
-
Compound Plating: Add 0.5 µL of serially diluted test compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add 4 µL of the PI3K enzyme/lipid substrate mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding 0.5 µL of ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This typically involves a two-step process: first adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The inhibitory effect of the test compounds is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
The following table provides representative data for PI3K inhibitors with pyridine-based scaffolds. This data can be used to benchmark the activity of newly synthesized ligands.
| Compound ID | Aryl Substituent | PI3Kα IC₅₀ (nM) |
| Ref-2 | 4-Morpholinophenyl | 150 |
| Ligand-B1 | 3-Quinolinyl | 85 |
| Ligand-B2 | 6-Indolyl | 110 |
| Ligand-B3 | 4-(Dimethylamino)phenyl | 250 |
| Ligand-B4 | 5-Bromo-2-methoxyphenyl | 65 |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel ligands with potential therapeutic applications. The synthetic accessibility via the Sonogashira coupling allows for the creation of diverse chemical libraries. The protocols provided herein offer a framework for the synthesis and biological evaluation of these compounds as modulators of important signaling pathways such as mGluR5 and PI3K. The representative data serves as a useful reference for structure-activity relationship studies. Further exploration of this scaffold is warranted to unlock its full potential in drug discovery.
Application Notes and Protocols for In Vitro and In Vivo Testing of 2-Ethynyl-3-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical evaluation of 2-ethynyl-3-methylpyridine derivatives. The methodologies outlined herein cover essential in vitro and in vivo assays to characterize the biological activity of this class of compounds, with a focus on their potential as anticancer and neurological agents.
Data Presentation: Summary of Biological Activity
The following tables summarize the reported biological activities of various pyridine derivatives, including those structurally related to this compound, to provide a comparative reference for experimental outcomes.
Table 1: In Vitro Anticancer Activity of Pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Thieno[2,3-c]pyridine 6i | HSC3 (Head and Neck) | MTT | 72 | 10.8 | [1][2][3] |
| T47D (Breast) | MTT | 72 | 11.7 | [1][2][3] | |
| RKO (Colorectal) | MTT | 72 | 12.4 | [1][2][3] | |
| MCF-7 (Breast) | MTT | 72 | 16.4 | [1][2][3] | |
| Pyrazolyl 2-aminopyrimidine | MDA-MB-468 (Breast) | MTT | 72 | 1.60 | [4] |
| Pyridine Derivative 10 | HepG2 (Liver) | MTT | 48 | 4.25 | [5][6] |
| MCF-7 (Breast) | MTT | 48 | 6.08 | [5][6] | |
| Pyridine-Thiazole Hybrid 3 | HL-60 (Leukemia) | MTT | 72 | 0.57 | [7] |
| Pyrido[2,3-d]pyrimidine 5a | HepG-2 (Liver) | MTT | 48 | 0.3 | [8] |
| PC-3 (Prostate) | MTT | 48 | 6.6 | [8] | |
| HCT-116 (Colon) | MTT | 48 | 7 | [8] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pyridine Derivative V | VEGFR-2 | 0.19 | [9] |
| Pyridine Derivative 10 | VEGFR-2 | 120 | [5][6] |
| Pyridine Derivative 6g | VEGFR-2 | 37 | [9] |
| Pyrazolopyridine 3f | EGFR | 66 | [10] |
| VEGFR-2 | 102 | [10] |
Table 3: In Vivo Antitumor Efficacy of a Pyridine Derivative
| Compound ID | Animal Model | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| LHT-17-19 | BALB/c nu/nu mice | Human non-small cell lung cancer xenograft | Not Specified | Significant antitumor and antimetastatic effect | [11] |
Experimental Protocols
In Vitro Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
This compound derivative
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.
-
Reaction Setup: Add the diluted compound, kinase, and substrate to the wells of a 384-well plate.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vivo Protocol
Protocol 3: Xenograft Mouse Model for Antitumor Efficacy
This protocol describes the establishment of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo antitumor activity of this compound derivatives.
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Complete cell culture medium
-
Sterile PBS
-
Matrigel (optional)
-
This compound derivative formulation
-
Vehicle control
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in PBS (or a 1:1 mixture with Matrigel) at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Treatment:
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer the this compound derivative and vehicle control according to the desired dosing schedule (e.g., daily, intraperitoneally).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition for each treatment group.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for 2-Ethynyl-3-methylpyridine
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are looking to improve the yield and efficiency of Sonogashira couplings involving 2-Ethynyl-3-methylpyridine and similar sterically hindered or electron-deficient heterocyclic substrates.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Sonogashira coupling reaction? A typical Sonogashira reaction consists of an aryl or vinyl halide (or triflate), a terminal alkyne, a palladium(0) catalyst, often a copper(I) co-catalyst, and an amine base in an appropriate solvent.[1][2][3] The reaction is usually conducted under inert and anhydrous conditions to prevent side reactions.[4]
Q2: Why can this compound be a challenging substrate? Pyridine-containing substrates can present unique challenges in palladium-catalyzed cross-coupling reactions. The nitrogen lone pair on the pyridine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. Furthermore, the steric hindrance from the methyl group at the 3-position, adjacent to the reaction site, can slow down key steps in the catalytic cycle, such as oxidative addition.
Q3: What is the general reactivity order for the halide partner? The reactivity of the halide coupling partner significantly impacts the reaction conditions required.[4] The general trend from most reactive to least reactive is: I > OTf > Br >> Cl .[1][4] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require higher temperatures and more specialized catalytic systems.[1][4]
Q4: Is the copper(I) co-catalyst always necessary? No, copper-free Sonogashira protocols have been developed and are often preferred.[4][5] The primary advantage of omitting the copper co-catalyst is the prevention of the primary side reaction: the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1][6] However, copper-free reactions may necessitate different ligands, bases, or higher temperatures to achieve comparable efficiency.[2]
Troubleshooting Guide
This guide addresses common issues encountered when performing Sonogashira coupling with this compound.
| Problem | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Inactivity: Palladium catalyst has decomposed (often indicated by the formation of a black precipitate, "palladium black").[4] 2. Pyridine Inhibition: The nitrogen on the pyridine substrate is coordinating to the palladium, inhibiting the catalytic cycle. 3. Poor Halide Reactivity: The aryl/vinyl halide is not reactive enough under the current conditions (e.g., using a bromide or chloride).[4] 4. Insufficient Temperature: The energy barrier for a key step (like oxidative addition) is not being overcome.[7] | 1. Use a fresh, high-quality palladium source. Consider using a pre-catalyst that generates the active Pd(0) species in situ. Some anecdotal evidence suggests certain solvents, like THF, might promote palladium black formation.[4][8] 2. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands. These can shield the palladium center and promote the desired catalytic steps.[9] 3. If possible, switch to the corresponding aryl iodide. For less reactive halides, increase the reaction temperature, use a higher catalyst loading, or switch to a more active catalytic system.[7] 4. Gradually increase the reaction temperature in increments (e.g., from room temperature to 50 °C, then to 80 °C). For aryl bromides, temperatures of 80-100 °C may be necessary.[7] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: The reaction is not sufficiently anaerobic. Oxygen promotes the copper-mediated oxidative homocoupling.[4][6] 2. High Copper(I) Concentration: The concentration of the copper co-catalyst may be too high. | 1. Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture for an extended period.[4] Maintain a positive pressure of inert gas throughout the reaction. 2. Reduce the loading of the Cu(I) co-catalyst. 3. Switch to a copper-free protocol . This is the most effective way to eliminate Glaser coupling.[1] This may require re-optimization of the ligand, base, and solvent. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst is active initially but degrades over the course of the reaction. 2. Insufficient Base: The base is consumed, and the resulting acidic environment (HX) can deactivate the catalyst. | 1. Use more robust ligands that stabilize the palladium complex throughout the reaction. 2. Ensure the amine base is used in sufficient excess (typically 2-5 equivalents) and is of high purity and anhydrous.[4] |
| Formation of Unidentified Byproducts | 1. Side Reactions of the Pyridine Ring: The pyridine moiety may be participating in undesired side reactions. 2. Impure Starting Materials: Impurities in the this compound or the aryl halide can lead to byproducts. | 1. Screen different solvents and bases. Sometimes a less coordinating solvent or a bulkier base can minimize side reactions. 2. Purify all starting materials immediately before use via distillation, recrystallization, or column chromatography. Ensure the copper(I) iodide is fresh, as it can degrade over time.[4] |
Data on Reaction Condition Optimization
Optimizing reaction parameters is critical for success. The following tables summarize findings from studies on related substrates, which can serve as a starting point for the this compound system.
Table 1: Effect of Catalyst, Ligand, and Base on Yield
| Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Notes / Reference |
| Pd(PPh₃)₄ (5) | - | 5 | Et₃N (3) | THF/Et₃N | RT | Low (25%) | Initial attempt on a bromofluoropyridine derivative showed low conversion.[10] |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N (1 mL) | DMF | 100 | High (72-96%) | Optimized for 2-amino-3-bromopyridines, demonstrating high temp can be effective.[11] |
| Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | - | Cs₂CO₃ (2) | DCM | 50 | High (94%) | Copper-free condition using an inorganic base proved highly effective.[12] |
| Pd/C (0.4) | - | - | Na₃PO₄ | DMF | 80 | Good | A heterogeneous, ligand-free, and copper-free system.[13] |
| PdCl₂(PPh₃)₂ (2) | - | 1 | Et₃N (2) | THF | 65 | Variable | Classic conditions, often a starting point for optimization. |
Key Experimental Protocols
Protocol 1: High-Temperature Coupling for Bromopyridines
This protocol is adapted from a procedure optimized for the coupling of 2-amino-3-bromopyridines, which is effective for less reactive aryl bromides.[11]
-
Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous DMF (3 mL), Et₃N (1 mL), and finally this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 3-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Coupling with an Inorganic Base
This protocol is based on a copper-free method that can prevent homocoupling side products.[12]
-
Preparation: To an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 2.5 mol%), 2,2'-bipyridine (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous dichloromethane (DCM, 4 mL) and this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 50 °C and stir for 12 hours.
-
Monitoring & Work-up: Follow steps 5-7 from Protocol 1.
Visualized Workflows and Mechanisms
To better understand the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: A diagram illustrating the two interconnected catalytic cycles of the Sonogashira reaction.
Caption: A decision tree for systematically troubleshooting low-yield Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Ethynyl-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Ethynyl-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Sonogashira coupling?
A1: The most prevalent impurities include:
-
Homocoupled alkyne (Glaser coupling product): This is a common side product in Sonogashira reactions, especially in the presence of oxygen.[1]
-
Unreacted starting materials: Such as 2-halo-3-methylpyridine (e.g., 2-bromo- or 2-chloro-3-methylpyridine) and the terminal alkyne.
-
Palladium and copper catalyst residues: These can often be retained in the crude product.
-
Dehalogenated starting material: The halo-pyridine starting material can sometimes be reduced, leading to the formation of 3-methylpyridine.
Q2: My this compound appears to be degrading during purification. What are the likely causes?
A2: Ethynylpyridines can be sensitive to certain conditions. Degradation may occur due to:
-
Acidic conditions: The pyridine nitrogen can be protonated, and the ethynyl group may be susceptible to hydration or other reactions under strong acid conditions.
-
Exposure to strong light and air: Some alkynes are known to be unstable upon prolonged exposure to light and air, potentially leading to polymerization or oxidation.
-
Elevated temperatures: While distillation is a possible purification method, prolonged exposure to high temperatures can cause degradation or polymerization.
Q3: I am observing significant peak tailing during the column chromatography of this compound on silica gel. How can I resolve this?
A3: Peak tailing is a common issue when purifying pyridine derivatives on silica gel. This is primarily due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will help to saturate the acidic sites on the silica and improve the peak shape.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure the stability of the compound, it is recommended to store it in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature, such as in a freezer at -20°C.[2]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of product during column chromatography. | Irreversible adsorption on silica gel: The basic nature of the pyridine can lead to strong binding to the acidic silica. | 1. Add triethylamine (0.1-1%) to the eluent. 2. Consider using a less acidic stationary phase like neutral alumina.[3] |
| Product is too volatile: Loss during solvent evaporation under reduced pressure. | 1. Use a rotary evaporator with careful control of temperature and pressure. 2. Consider precipitation or recrystallization as an alternative to chromatography if the product is sufficiently pure. | |
| Low recovery after acid-base extraction. | Incorrect pH adjustment: The pKa of the pyridine nitrogen influences the pH at which it is protonated or deprotonated. | 1. Ensure the pH of the aqueous layer is sufficiently low (e.g., pH 1-2 with 1M HCl) to fully protonate the pyridine for extraction into the aqueous phase. 2. When back-extracting, ensure the pH is sufficiently high (e.g., pH 9-10 with NaOH) to deprotonate the pyridinium salt and move it back into the organic layer. |
Issue 2: Persistent Impurities After a Single Purification Method
| Symptom | Possible Cause | Troubleshooting Steps |
| Homocoupled alkyne impurity remains after column chromatography. | Similar polarity to the desired product: The homocoupled dimer may have an Rf value close to that of this compound. | 1. Optimize the solvent system for column chromatography. A less polar solvent system may provide better separation. 2. Consider a multi-step purification approach, such as an initial acid-base extraction to remove non-basic impurities, followed by column chromatography. |
| Residual catalyst metals detected in the final product. | Incomplete removal during workup and chromatography. | 1. Wash the crude product with an aqueous solution of a chelating agent like EDTA during the initial workup. 2. Passing the product through a dedicated metal scavenger resin can be effective. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a procedure for a similar compound, 2-(phenylethynyl)pyridine.[3]
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v), and gradually increase the polarity.
-
Crucially, add 0.1-1% triethylamine to the eluent mixture to prevent peak tailing.
-
A typical gradient might be from 5% to 20% ethyl acetate in hexane.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Acid-Base Extraction
This method is effective for removing non-basic and weakly basic impurities.[4][5]
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
-
Acid Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer as the hydrochloride salt. Repeat the extraction 2-3 times.
-
-
Washing the Organic Layer (Optional):
-
The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these impurities if desired.
-
-
Basification and Back-Extraction:
-
Combine the acidic aqueous layers from step 2.
-
Cool the aqueous solution in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is basic (pH 9-10).
-
Extract the now neutral this compound back into an organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction 2-3 times.
-
-
Drying and Concentration:
-
Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Eluent System | Modifier | Notes |
| Silica Gel | Hexane/Ethyl Acetate | 0.1 - 1% Triethylamine | Good for general purification. The gradient can be adjusted based on the polarity of impurities. |
| Silica Gel | Dichloromethane/Methanol | 0.1 - 1% Triethylamine | For more polar impurities that are not well-separated with Hexane/EtOAc. |
| Neutral Alumina | Hexane/Ethyl Acetate | None | An alternative to silica gel to avoid issues with acidity.[3] |
Table 2: Purity Analysis Techniques
| Technique | Typical Observations and Data |
| GC-MS | Provides retention time and mass spectrum for identity confirmation and detection of volatile impurities. |
| ¹H NMR | Characteristic peaks for the ethynyl proton, aromatic protons, and methyl group. Integration can be used for purity estimation against a known standard. |
| HPLC | Retention time can be used for purity assessment. A suitable method would likely use a C18 column with a mobile phase of acetonitrile and water, possibly with a buffer. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Decision tree for addressing common impurities from Sonogashira synthesis.
References
Technical Support Center: Synthesis of 2-Ethynyl-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethynyl-3-methylpyridine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 2-halo-3-methylpyridine (such as 2-bromo-3-methylpyridine or 2-chloro-3-methylpyridine) with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Q2: What are the primary side reactions I should be aware of during the Sonogashira synthesis of this compound?
A2: The main side reactions include:
-
Glaser-Hay Homocoupling: This is the oxidative self-coupling of the terminal alkyne to form a symmetrical diyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne from TMSA). This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1]
-
Dehalogenation: The starting 2-halo-3-methylpyridine can be reduced to 3-methylpyridine, particularly at higher temperatures and in the presence of a hydride source.
-
Catalyst Inactivation: Pyridine-based substrates can coordinate with the palladium catalyst, potentially leading to catalyst deactivation and lower yields.
Q3: My reaction is not proceeding, or the yield is very low. What are the first things to check?
A3: For low or no conversion, consider the following:
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and promote homocoupling. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[1]
-
Catalyst Activity: The palladium catalyst may be inactive. Use a fresh, high-quality catalyst and consider using a pre-catalyst that is more stable.
-
Reagent Purity: Ensure the purity of your starting materials, especially the alkyne and the amine base. The presence of water or other impurities can negatively impact the reaction.
Q4: How can I effectively remove the trimethylsilyl (TMS) protecting group after the coupling reaction?
A4: The TMS group can be easily removed under mild basic conditions. A common method is to treat the crude product with a base such as potassium carbonate or potassium fluoride in a protic solvent like methanol or a mixture of methanol and tetrahydrofuran (THF).
Troubleshooting Guides
Problem 1: Significant Formation of Alkyne Homocoupling Byproduct
The formation of the homocoupled diyne is a common issue that reduces the yield of the desired this compound.
Caption: Troubleshooting workflow for minimizing alkyne homocoupling.
| Parameter | Condition | Expected Homocoupling Byproduct Yield | Desired Product Yield | Reference |
| Atmosphere | Air | High (>50%) | Low (<30%) | General Knowledge |
| Inert (Argon/Nitrogen) | Moderate (5-20%) | Moderate to High (60-90%) | [1] | |
| Inert + H₂ (diluted) | Low (~2%) | High (>90%) | ||
| Catalyst System | Pd/Cu Co-catalyzed | Higher potential for homocoupling | Variable | [1] |
| Copper-Free | Significantly reduced or eliminated | Variable, may require optimization | [2] | |
| Alkyne Addition | All at once | Higher | Lower | General Knowledge |
| Slow addition | Lower | Higher | General Knowledge |
Problem 2: Dehalogenation of 2-Halo-3-methylpyridine Starting Material
The formation of 3-methylpyridine as a byproduct reduces the overall efficiency of the reaction.
Caption: Troubleshooting workflow for minimizing dehalogenation.
| Parameter | Condition | Expected Dehalogenation Byproduct Yield | Desired Product Yield |
| Temperature | 80-100 °C | Low to Moderate | Good |
| >120 °C | High | Potentially Lower | |
| Base | Weak inorganic (e.g., K₂CO₃) | Low | Good, may require higher temp. |
| Strong organic (e.g., NaOtBu) | Higher potential | Variable | |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane) | Low | Good |
| Protic or wet solvents | Higher potential | Lower |
Experimental Protocols
Key Experiment: Sonogashira Coupling of 2-Bromo-3-methylpyridine with Trimethylsilylacetylene (Optimized for Low Homocoupling)
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-3-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Solvent and Base Addition: Add freshly distilled and degassed triethylamine (2.0 eq) and THF (to achieve a 0.2 M concentration of the aryl halide) via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst residues.
-
Purification of TMS-protected product: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
-
Deprotection: Dissolve the purified 2-(trimethylsilylethynyl)-3-methylpyridine in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Final Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
References
Optimizing catalyst loading for the synthesis of 2-Ethynyl-3-methylpyridine
Welcome to the Technical Support Center for the synthesis of 2-Ethynyl-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this synthesis, with a particular focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (like trimethylsilylacetylene, followed by deprotection) with a halo-substituted 3-methylpyridine, typically 2-bromo-3-methylpyridine or 2-iodo-3-methylpyridine. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.
Q2: My Sonogashira coupling reaction is resulting in low to no yield. What are the primary reasons for this?
A2: Low yields in the Sonogashira coupling for this specific substrate can stem from several factors:
-
Catalyst Inactivity or Degradation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][2] The formation of palladium black is a visual indicator of catalyst decomposition.[3]
-
Insufficient Catalyst Loading: For pyridine-containing substrates, a higher catalyst loading might be necessary compared to simpler aryl halides.[2]
-
Reaction Conditions: Inappropriate temperature, solvent, or base can significantly impact the reaction outcome. For instance, temperatures that are too low can lead to slow or stalled reactions, especially with less reactive aryl bromides.[4]
-
Homocoupling of the Alkyne: A significant side reaction, known as Glaser coupling, can consume the alkyne starting material, reducing the yield of the desired product.[1][5] This is often promoted by the presence of oxygen.[1]
Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A3: To minimize Glaser coupling, consider the following strategies:
-
Ensure Anaerobic Conditions: The reaction is highly sensitive to oxygen.[1] Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the experiment.[1][5]
-
Copper-Free Conditions: Since the copper(I) co-catalyst can promote homocoupling, switching to a copper-free Sonogashira protocol can be effective.[1]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[5]
Q4: What are the typical catalyst loading ranges for this type of reaction?
A4: For substrates containing a coordinating group like a pyridine, a good starting point for palladium catalyst loading is typically between 1-5 mol%.[2] If the reaction is sluggish or yields are low, incrementally increasing the loading can be beneficial. However, excessively high loadings can sometimes lead to increased side product formation. The copper(I) co-catalyst is typically used in a 1:2 or 1:1 ratio with the palladium catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Sonogashira coupling.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity/Decomposition: The pyridine substrate may be inhibiting the palladium catalyst.[1][2] | - Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%).- Switch to a more robust ligand, such as a bulky electron-rich phosphine ligand.- Consider using a pre-formed palladium(0) catalyst like Pd(PPh₃)₄.[3] |
| 2. Insufficient Reaction Temperature: The oxidative addition of the aryl halide to the palladium center may be too slow.[4] | - Gradually increase the reaction temperature. For aryl bromides, temperatures around 80-100 °C might be necessary.[4] | |
| 3. Poor Reagent Quality: Impurities in solvents, bases, or starting materials can poison the catalyst. | - Use anhydrous and degassed solvents.- Ensure the purity of the halo-pyridine and the alkyne. | |
| Reaction Stalls After Initial Conversion | 1. Catalyst Degradation: The catalyst may not be stable over the entire reaction time at elevated temperatures. | - Try adding the catalyst in portions throughout the reaction.- Lower the reaction temperature and extend the reaction time.[2] |
| Formation of Significant Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative coupling of the alkyne (Glaser coupling).[1] | - Ensure rigorous exclusion of air by using Schlenk techniques or a glovebox.- Perform several freeze-pump-thaw cycles on the reaction mixture before heating.[1] |
| 2. Inappropriate Base/Solvent Combination: The choice of base and solvent can influence the rates of the desired reaction versus side reactions. | - Triethylamine (Et₃N) often serves as both the base and a solvent.[3] Other amine bases like diisopropylethylamine (DIPEA) can also be used.- Solvents like THF or DMF can be used as co-solvents.[4] | |
| Inconsistent Results Between Batches | 1. Variability in Reagent Purity or Atmospheric Contamination: Trace impurities or exposure to oxygen can lead to inconsistent outcomes.[2] | - Standardize the source and purity of all reagents.- Ensure consistent and effective degassing and inert atmosphere techniques for every reaction.[2] |
Data Presentation
Table 1: Optimization of Palladium Catalyst Loading
The following table presents representative data for the optimization of palladium catalyst loading in the Sonogashira coupling of 2-bromo-3-methylpyridine with trimethylsilylacetylene.
| Entry | Pd(PPh₃)₄ (mol%) | CuI (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2 | 80 | 12 | 45 |
| 2 | 2.5 | 5 | 80 | 8 | 78 |
| 3 | 5 | 10 | 80 | 6 | 92 |
| 4 | 7.5 | 15 | 80 | 6 | 91 |
Reaction Conditions: 2-bromo-3-methylpyridine (1.0 mmol), trimethylsilylacetylene (1.2 mmol), Et₃N (5 mL), under Argon atmosphere.
Table 2: Effect of Copper(I) Co-catalyst
This table illustrates the importance of the copper(I) co-catalyst on the reaction outcome.
| Entry | Pd(PPh₃)₄ (mol%) | CuI (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 0 | 80 | 24 | <10 |
| 2 | 5 | 5 | 80 | 8 | 75 |
| 3 | 5 | 10 | 80 | 6 | 92 |
Reaction Conditions: 2-bromo-3-methylpyridine (1.0 mmol), trimethylsilylacetylene (1.2 mmol), Et₃N (5 mL), under Argon atmosphere.
Experimental Protocols
General Protocol for Sonogashira Coupling
Materials:
-
2-bromo-3-methylpyridine
-
Trimethylsilylacetylene (TMSA)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed (optional co-solvent)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-methylpyridine (1.0 eq.), Pd(PPh₃)₄ (e.g., 0.05 eq.), and CuI (e.g., 0.10 eq.) under a positive pressure of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Add anhydrous, degassed triethylamine via syringe, followed by an optional co-solvent like THF.
-
Add trimethylsilylacetylene (1.2 eq.) dropwise to the stirred mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-((trimethylsilyl)ethynyl)-3-methylpyridine.
-
The trimethylsilyl (TMS) protecting group can be removed by treatment with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol) to yield the final product, this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
Preventing homocoupling in the synthesis of 2-Ethynyl-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during the synthesis of 2-Ethynyl-3-methylpyridine via Sonogashira coupling.
Troubleshooting Guide: Preventing Homocoupling
Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings, leading to the formation of a 1,3-diyne byproduct from the terminal alkyne. This guide addresses common issues and provides solutions to minimize this undesired reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| High percentage of homocoupled diyne byproduct | Presence of oxygen in the reaction mixture. | - Ensure all solvents are thoroughly degassed before use.- Use Schlenk techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen).- Purge the reaction vessel with an inert gas before adding reagents. |
| High concentration of copper(I) co-catalyst. | - Reduce the loading of the copper(I) salt (e.g., CuI).- Consider a copper-free Sonogashira protocol. | |
| High concentration of the terminal alkyne. | - Add the terminal alkyne to the reaction mixture slowly, using a syringe pump if possible, to maintain a low concentration throughout the reaction. | |
| Low or no yield of the desired product | Inactive catalyst. | - Use a fresh, high-quality palladium catalyst.- Ensure the phosphine ligand has not been oxidized.- Consider using a pre-catalyst that is more stable to air and moisture. |
| Inappropriate reaction conditions for the pyridine substrate. | - Optimize the reaction temperature. For less reactive halides like 2-chloro-3-methylpyridine, higher temperatures may be required.- Screen different bases (e.g., triethylamine, diisopropylethylamine, cesium carbonate) and solvents (e.g., THF, DMF, toluene). | |
| Reaction stalls before completion | Deactivation of the palladium catalyst. | - Ensure the reaction is strictly anaerobic, as oxygen can degrade the Pd(0) catalyst.[1] |
| Insufficient base. | - Ensure at least two equivalents of the amine base are used to neutralize the generated hydrohalic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in the synthesis of this compound?
A1: The primary cause of homocoupling is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne. This process is significantly promoted by the presence of oxygen.[2]
Q2: How can I completely avoid homocoupling?
A2: The most effective way to eliminate the Glaser homocoupling byproduct is to employ a copper-free Sonogashira protocol. These methods often require careful optimization of the palladium catalyst, ligand, and base to achieve high yields of the desired cross-coupled product.
Q3: What is the role of the base in the Sonogashira reaction, and how does it affect homocoupling?
A3: The base, typically an amine like triethylamine, is required to neutralize the hydrogen halide formed during the reaction. The choice and concentration of the base can influence the reaction rate and the extent of side reactions. While essential, an inappropriate base or concentration can sometimes promote side reactions.
Q4: Are there specific palladium catalysts or ligands that are recommended for coupling with pyridine derivatives to minimize homocoupling?
A4: For heteroaryl halides like 2-bromo- or 2-chloro-3-methylpyridine, the choice of ligand is crucial. Electron-rich and sterically bulky phosphine ligands can promote the desired cross-coupling over homocoupling. Examples of effective ligands include triphenylphosphine (PPh₃), or more specialized ligands like XPhos for copper-free conditions. The optimal catalyst and ligand combination may need to be determined empirically for this specific substrate.
Q5: Can the order of addition of reagents impact the reaction outcome?
A5: Yes, the order of addition can be important. It is generally recommended to add the terminal alkyne last and, if possible, slowly over a period of time. This helps to keep the concentration of the alkyne low, which in turn minimizes the rate of the bimolecular homocoupling reaction.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of the desired product and the formation of the homocoupling byproduct in a typical Sonogashira reaction.
| Reaction Conditions | Desired Product Yield (%) | Homocoupling Byproduct (%) | Notes |
| Standard Cu-catalyzed (Air) | 40-60 | 30-50 | Significant homocoupling in the presence of oxygen. |
| Standard Cu-catalyzed (Inert Atmosphere) | 70-85 | 10-20 | Inert atmosphere significantly reduces homocoupling. |
| Copper-free (Inert Atmosphere) | 80-95 | <5 | Elimination of copper catalyst minimizes Glaser coupling. |
| Slow Alkyne Addition (Cu-catalyzed, Inert) | 85-90 | <10 | Maintaining low alkyne concentration is effective. |
| Modified Atmosphere (H₂/N₂) | >90 | ~2 | A reducing atmosphere can further suppress oxidative homocoupling.[2] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 2-Bromo-3-methylpyridine with Ethynyltrimethylsilane (TMSA)
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
2-Bromo-3-methylpyridine
-
Ethynyltrimethylsilane (TMSA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed triethylamine (Et₃N)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-3-methylpyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add Cs₂CO₃ (2.0 mmol, 2.0 equiv.) to the flask.
-
Add anhydrous, degassed toluene (5 mL) and anhydrous, degassed triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethynyltrimethylsilane (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, 2-(trimethylsilylethynyl)-3-methylpyridine, by column chromatography.
-
For the deprotection step, dissolve the purified product in a suitable solvent (e.g., THF or methanol) and treat with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃) to yield this compound.
Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling
This protocol utilizes a copper co-catalyst but incorporates measures to suppress homocoupling.
Materials:
-
2-Bromo-3-methylpyridine
-
A terminal alkyne (e.g., ethynyltrimethylsilane)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-3-methylpyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Stir the mixture at room temperature.
-
Slowly add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture using a syringe pump over 1-2 hours.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Enhancing the Stability of 2-Ethynyl-3-methylpyridine for Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on maintaining the stability of 2-Ethynyl-3-methylpyridine during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For optimal long-term stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and kept in a freezer at or below -20°C.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for terminal alkynes like this compound include polymerization and oxidative cleavage. Polymerization can be initiated by heat, light, or the presence of catalytic impurities, leading to the formation of polyacetylene-type structures. Oxidative cleavage of the ethynyl group can occur in the presence of strong oxidizing agents, potentially yielding carboxylic acids or other oxidation products.
Q3: Can this compound be stored at room temperature or in a refrigerator?
A3: Short-term storage at refrigerated temperatures (2-8°C) may be acceptable for immediate use, but for long-term stability, freezing at -20°C is strongly recommended to minimize the risk of degradation, particularly polymerization. Room temperature storage is not advised as it can accelerate degradation.
Q4: Should I use a stabilizer for storing this compound?
A4: Yes, the use of a stabilizer is a recommended practice for enhancing the shelf-life of terminal alkynes. Radical inhibitors such as Butylated Hydroxytoluene (BHT) or a member of the hindered amine light stabilizer (HALS) family can be effective in preventing polymerization.
Q5: What are the visual signs of degradation in a sample of this compound?
A5: Visual indicators of degradation can include a change in color (e.g., darkening or yellowing), the formation of a viscous liquid or solid precipitates, and a noticeable change in the material's consistency, all of which may suggest polymerization or other chemical transformations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Exposure to air (oxidation) or light (photodegradation). Minor impurities. | 1. Ensure storage under an inert atmosphere. 2. Store in an amber vial or protect from light. 3. Verify purity using a suitable analytical method (e.g., HPLC, GC-MS). |
| Formation of a Viscous Liquid or Solid | Polymerization. | 1. Confirm storage temperature is at or below -20°C. 2. Consider adding a radical inhibitor like BHT at a low concentration (e.g., 100-500 ppm). 3. Avoid repeated freeze-thaw cycles. |
| Loss of Purity/Appearance of Extra Peaks in Analysis (e.g., HPLC, NMR) | Chemical degradation (e.g., oxidation, hydrolysis, polymerization). | 1. Review storage and handling procedures to ensure they align with best practices (inert atmosphere, low temperature, protection from light). 2. If moisture is a concern, ensure the use of anhydrous solvents and dry inert gas. 3. For purification of a partially degraded sample, column chromatography may be attempted, but prevention is the best approach. |
| Inconsistent Experimental Results | Degradation of the starting material leading to lower effective concentration and potential interference from degradation byproducts. | 1. Re-analyze the purity of the this compound stock. 2. If degradation is confirmed, use a freshly opened or purified batch of the compound for sensitive experiments. 3. Always use a freshly prepared solution from a solid for critical applications. |
Quantitative Stability Data
The following table provides illustrative stability data for this compound under different storage conditions. This data is based on general knowledge of terminal alkyne stability and should be used as a guideline. Actual stability may vary based on the specific purity of the material and the presence of contaminants.
| Storage Condition | Inhibitor | Time | Purity (%) |
| -20°C, Inert Atmosphere, Dark | None | 12 months | >98% |
| -20°C, Inert Atmosphere, Dark | BHT (200 ppm) | 24 months | >98% |
| 4°C, Inert Atmosphere, Dark | None | 3 months | ~95% |
| 4°C, Inert Atmosphere, Dark | BHT (200 ppm) | 6 months | ~97% |
| 25°C, Air, Light | None | 1 month | <90% (significant discoloration and polymerization may be observed) |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of this compound and monitor its degradation over time.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over a period of 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute as necessary for analysis.
Protocol for Addition of a Stabilizer
To enhance the long-term stability of this compound, a radical inhibitor can be added.
-
Select an Inhibitor: Butylated hydroxytoluene (BHT) is a common and effective choice.
-
Prepare a Stock Solution: Prepare a stock solution of BHT in a compatible, volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Calculate the Required Volume: Determine the mass of your this compound. To achieve a concentration of 200 ppm (0.02%), calculate the required mass of BHT (mass of alkyne * 0.0002). From the stock solution, calculate the volume needed.
-
Add the Inhibitor: Add the calculated volume of the BHT stock solution to the this compound.
-
Remove the Solvent: Gently remove the solvent under a stream of inert gas (e.g., nitrogen) or under reduced pressure, ensuring the temperature remains low to avoid degradation of the alkyne.
-
Store Appropriately: Once the solvent is removed, store the stabilized this compound under the recommended conditions (-20°C, inert atmosphere, dark).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 2-Ethynyl-3-methylpyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 2-ethynyl-3-methylpyridine derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and formulation of this compound derivatives.
Q1: My this compound derivative precipitates out of solution when I dilute my DMSO stock in an aqueous buffer for a biological assay. What can I do?
A1: This is a common issue known as precipitation of a poorly soluble compound. The high concentration of the compound in DMSO is no longer soluble when introduced into a predominantly aqueous environment. Here are several strategies to address this, starting with the simplest:
-
Decrease the final concentration: If your experimental design allows, lowering the final concentration of the compound in the assay may prevent it from exceeding its aqueous solubility limit.
-
pH Modification: Since the pyridine moiety is weakly basic, the solubility of your derivative is likely pH-dependent. Lowering the pH of your aqueous buffer may increase solubility by protonating the pyridine nitrogen. However, you must first confirm that the pH change does not negatively impact your assay or the stability of the compound.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent can significantly increase the solubility of your compound.
Q2: I am observing inconsistent results in my in vitro assays. Could this be related to solubility?
A2: Yes, poor solubility is a frequent cause of inconsistent in vitro data. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to unreliable results. It is crucial to ensure your compound is fully solubilized at the tested concentrations.
Q3: What are the most effective strategies for improving the aqueous solubility of this compound derivatives for in vivo studies?
A3: For in vivo applications, more advanced formulation strategies are often necessary. These include:
-
Prodrug Approach: A prodrug is a chemically modified, often inactive, version of a drug that, after administration, is metabolized into the active form. This approach can be used to temporarily mask the physicochemical properties that lead to poor solubility.[1][2]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution rate and saturation solubility.[3][4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming a water-soluble inclusion complex.[5][6][7]
Data Presentation: Solubility Enhancement Strategies
The following tables provide illustrative quantitative data on the potential impact of different solubility enhancement techniques. Disclaimer: The following data is based on studies of structurally similar pyridine derivatives and should be used as a general guide. Experimental validation for your specific this compound derivative is essential.
Table 1: Effect of pH on the Aqueous Solubility of a Representative Pyridine Derivative
| pH | Apparent Solubility (µg/mL) | Fold Increase (relative to pH 7.4) |
| 7.4 | 5 | 1 |
| 6.5 | 50 | 10 |
| 5.5 | 500 | 100 |
| 4.5 | >1000 | >200 |
Table 2: Influence of Co-solvents on the Aqueous Solubility of a Representative Pyridine Derivative
| Co-solvent | Concentration (%) | Apparent Solubility (µg/mL) | Fold Increase (relative to 0%) |
| None | 0 | 5 | 1 |
| Ethanol | 5 | 25 | 5 |
| Ethanol | 10 | 100 | 20 |
| PEG 400 | 5 | 75 | 15 |
| PEG 400 | 10 | 300 | 60 |
Table 3: Impact of Cyclodextrin Complexation on the Aqueous Solubility of a Representative Pyridine Derivative
| Cyclodextrin | Concentration (mM) | Apparent Solubility (µg/mL) | Fold Increase (relative to 0 mM) |
| None | 0 | 5 | 1 |
| HP-β-CD | 5 | 150 | 30 |
| HP-β-CD | 10 | 400 | 80 |
| SBE-β-CD | 5 | 250 | 50 |
| SBE-β-CD | 10 | 700 | 140 |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance and measure the solubility of your this compound derivatives.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Measurement
This method determines the equilibrium solubility of a compound in a specific solvent system.[8]
Materials:
-
This compound derivative (solid powder)
-
Selected solvent system (e.g., pH-adjusted buffer, co-solvent mixture)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the desired solvent system to the vial.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
Clarify the supernatant by centrifugation or filtration to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the clarified supernatant using a validated analytical method.
Protocol 2: Co-solvent Evaporation for Solid Dispersion Preparation
This technique can improve the dissolution rate and apparent solubility by dispersing the drug in a hydrophilic carrier.[9]
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Water
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative in a suitable volatile organic solvent.
-
In a separate container, dissolve the hydrophilic polymer in water or the same organic solvent.
-
Mix the two solutions thoroughly.
-
Evaporate the solvent(s) using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Collect the dried solid dispersion and store it in a desiccator. The solubility and dissolution rate of this solid dispersion can then be compared to the unprocessed compound.
Protocol 3: Nanosuspension Preparation by Antisolvent Precipitation
This bottom-up approach creates nanoparticles of the drug, which can significantly enhance solubility and dissolution.[4][10]
Materials:
-
This compound derivative
-
A solvent in which the drug is soluble (e.g., DMSO, ethanol)
-
An antisolvent in which the drug is poorly soluble (e.g., water)
-
Stabilizer (e.g., Poloxamer 188, HPMC, Tween 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve the this compound derivative in the chosen solvent to create a drug solution.
-
Dissolve the stabilizer in the antisolvent to create an aqueous phase.
-
Under high-speed homogenization or sonication, rapidly inject the drug solution into the aqueous phase.
-
The rapid mixing will cause the drug to precipitate as nanoparticles.
-
Continue homogenization/sonication for a specified period to ensure uniform particle size.
-
The resulting nanosuspension can be used as is or further processed (e.g., lyophilized) to create a solid dosage form.
Visualizations
The following diagrams illustrate the logical workflows for addressing solubility issues and the mechanism of action for key solubility enhancement techniques.
Caption: A decision tree for selecting a solubility enhancement strategy.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Workflow for preparing a nanosuspension via antisolvent precipitation.
References
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. johronline.com [johronline.com]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical methods for 2-Ethynyl-3-methylpyridine characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical characterization of 2-Ethynyl-3-methylpyridine. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used to characterize this compound?
A1: The primary methods for characterizing this compound include Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy ('H and ¹³C) for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
Q2: What are the expected spectral features for this compound?
A2: Key spectral features to look for are:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group, and a singlet for the acetylenic proton.
-
¹³C NMR: Resonances for the pyridine ring carbons, the methyl carbon, and the two sp-hybridized carbons of the ethynyl group.
-
FTIR: A characteristic sharp absorption band for the C≡C stretch (around 2100-2260 cm⁻¹) and a band for the ≡C-H stretch (around 3300 cm⁻¹).
-
GC-MS: A molecular ion peak corresponding to the molecular weight of this compound (117.15 g/mol ).
Q3: Are there any known stability issues with this compound during analysis?
A3: Pyridine derivatives can be sensitive to acidic conditions.[1] The ethynyl group can also be reactive under certain conditions. It is advisable to use neutral or slightly basic mobile phases in HPLC and to avoid prolonged exposure to highly acidic environments. For GC-MS, ensure the inlet and column are well-deactivated to prevent interactions.
Troubleshooting Guides
GC-MS Analysis
Question: Why am I observing poor peak shape (tailing) for this compound in my GC-MS analysis?
Answer: Peak tailing for pyridine-containing compounds is often due to interaction with active sites in the GC system.[2][3] Here’s a systematic approach to troubleshoot this issue:
-
Active Sites in the Injector: The injector liner may have exposed silanol groups that interact with the basic nitrogen of the pyridine ring.
-
Solution: Replace the liner with a new, deactivated one. Regularly replacing the liner and septum is a good practice to maintain system performance.[2]
-
-
Column Activity: The stationary phase of the column can degrade over time, exposing active sites.
-
Solution: Condition the column as per the manufacturer's instructions. If tailing persists, trim the first 10-20 cm of the column from the injector end.
-
-
Contamination: Residues from previous injections can create active sites.
-
Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants.
-
Question: I am not seeing the expected molecular ion peak (m/z 117) or it is very weak. What could be the cause?
Answer: This can be due to excessive fragmentation or issues with ionization.
-
High Source Temperature: An excessively hot ion source can lead to increased fragmentation of the molecule.
-
Solution: Optimize the ion source temperature. A lower temperature may preserve the molecular ion.
-
-
Incorrect Ionization Energy: While 70 eV is standard for Electron Ionization (EI), for some molecules, a lower energy can reduce fragmentation.
-
Solution: If your instrument allows, try reducing the ionization energy.
-
-
Analyte Instability: The compound might be degrading in the hot injector.
-
Solution: Try a lower injector temperature or a faster temperature ramp in the oven program.
-
HPLC Analysis
Question: My this compound peak is broad and shows significant tailing in reverse-phase HPLC. How can I improve the peak shape?
Answer: Peak tailing of basic compounds like pyridines on C18 columns is a common issue due to interactions with residual silanol groups on the silica support.[1]
-
Mobile Phase pH: The pH of the mobile phase is critical. At acidic pH, the pyridine nitrogen is protonated, which can lead to strong interactions with silanols.
-
Solution: Adjust the mobile phase to a neutral or slightly basic pH (e.g., using a phosphate or borate buffer, ensuring column compatibility).
-
-
Use of Additives: Mobile phase additives can mask silanol groups.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. Alternatively, use a mobile phase with a low concentration of an acid like trifluoroacetic acid (TFA), which can act as an ion-pairing agent, though this is not ideal for MS detection.[1]
-
-
Column Choice: Not all C18 columns are the same.
-
Solution: Use a column with end-capping or a polar-embedded phase, which are designed to minimize silanol interactions.
-
FTIR Analysis
Question: The FTIR spectrum of my sample shows broad peaks and a sloping baseline. What is the problem?
Answer: These issues are often related to sample preparation and background collection.[4][5]
-
Improper Background: The background spectrum may have been collected with a dirty or different sample holder than the one used for the sample.
-
Solution: Ensure the ATR crystal or sample holder is clean before collecting the background spectrum.[4] Use the same conditions for both background and sample collection.
-
-
Sample Thickness: If preparing a KBr pellet, a pellet that is too thick or non-uniform can cause scattering and a sloping baseline.
-
Solution: Prepare a thin, transparent KBr pellet with a uniform distribution of the sample.[5]
-
-
Moisture: KBr is hygroscopic and can absorb water, leading to broad O-H peaks.
-
Solution: Use dry KBr and prepare the pellet in a low-humidity environment if possible.[5]
-
Data Presentation
Table 1: Typical GC-MS Parameters and Expected Data
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1 mL/min |
| Ion Source Temp. | 230 °C |
| Expected RT | 8 - 12 min (Hypothetical) |
| Expected m/z | 117 (M+), 116, 90, 63 |
Table 2: Typical HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected RT | 5 - 8 min (Hypothetical) |
Table 3: Expected Spectroscopic Data
| Technique | Feature | Expected Position |
|---|---|---|
| FTIR | ≡C-H stretch | ~3300 cm⁻¹ |
| C≡C stretch | ~2150 cm⁻¹ | |
| Aromatic C=C/C=N | 1450-1600 cm⁻¹ | |
| ¹H NMR | Aromatic-H | 7.0 - 8.5 ppm |
| Acetylenic-H | ~3.0 ppm | |
| Methyl-H | ~2.5 ppm | |
| ¹³C NMR | Aromatic-C | 120 - 150 ppm |
| Alkyne-C | 70 - 90 ppm |
| | Methyl-C | ~15 ppm |
Experimental Protocols
GC-MS Analysis Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Install a deactivated split/splitless liner in the injector.
-
Set the injector temperature to 250 °C.
-
Program the oven with an initial temperature of 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.
-
Set the helium carrier gas flow to a constant 1 mL/min.
-
Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.
-
-
Data Acquisition: Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio). Acquire data in full scan mode over a mass range of m/z 40-400.
-
Data Analysis: Integrate the total ion chromatogram (TIC) to determine the retention time and purity. Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.
HPLC-UV Analysis Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
-
Instrument Setup:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Data Acquisition: Inject 10 µL of the sample. Run a linear gradient from 10% to 90% B over 15 minutes.
-
Data Analysis: Integrate the resulting chromatogram to determine the retention time and calculate the purity based on the peak area percentage.
Visualizations
Caption: Workflow for GC-MS analysis.
Caption: Logic for troubleshooting HPLC peak tailing.
References
Addressing regioselectivity issues in the functionalization of 2-Ethynyl-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 2-Ethynyl-3-methylpyridine. The unique electronic and steric properties of this substrate can present challenges in achieving desired regioselectivity during functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions involving the ethynyl group of this compound?
A1: Two main factors govern the regioselectivity:
-
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which polarizes the ethynyl group, making the terminal carbon (Cβ) more electron-deficient and the internal carbon (Cα) more electron-rich. This influences reactions with nucleophiles and electrophiles.[1]
-
Steric Hindrance: The 3-methyl group is located adjacent to the 2-ethynyl substituent. This proximity creates significant steric bulk, which can hinder the approach of reagents to the internal carbon (Cα) of the alkyne and the C3 position of the pyridine ring.[2][3][4] In many cases, reagents will preferentially attack the less hindered terminal carbon (Cβ).
Q2: How does the pyridine nitrogen affect palladium-catalyzed cross-coupling reactions like the Sonogashira coupling?
A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of inactive complexes, resulting in lower yields or slower reaction rates. To mitigate this, the use of specific ligands, a copper(I) co-catalyst, and carefully optimized reaction conditions are often necessary.[5][6]
Q3: For a [3+2] cycloaddition (e.g., Click Chemistry), which regioisomer is expected to be the major product?
A3: In copper-catalyzed azide-alkyne cycloadditions, the reaction with terminal alkynes typically yields the 1,4-disubstituted triazole. For this compound, both steric and electronic factors favor the formation of the 1,4-isomer. The steric bulk of the 3-methylpyridine group disfavors the formation of the more crowded transition state that leads to the 1,5-isomer. Electronically, the polarization of the alkyne also directs the azide to form the 1,4-product. Ruthenium-catalyzed reactions, however, are known to favor the 1,5-regioisomer.
Q4: Can functionalization occur on the pyridine ring itself instead of the alkyne?
A4: While the primary reactivity is at the ethynyl group, reactions on the pyridine ring are possible under certain conditions. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. If such a reaction were forced, it would likely be directed to the C5 (meta) position.[1] However, most conditions used for alkyne functionalization are not harsh enough to promote significant side reactions on the ring.
Troubleshooting Guide
Problem 1: Poor or Mixed Regioselectivity in [3+2] Cycloaddition Reactions
| Symptom | Possible Cause | Suggested Solution |
| Mixture of 1,4- and 1,5-triazole isomers is formed. | Incorrect Catalyst: Ruthenium catalysts are known to favor the 1,5-isomer, while copper(I) catalysts strongly favor the 1,4-isomer. | For the 1,4-isomer, ensure you are using a reliable Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate). For the 1,5-isomer, switch to a ruthenium-based catalyst like Cp*RuCl(PPh₃)₂. |
| Reaction is slow and produces a mixture of isomers. | Thermal (Uncatalyzed) Reaction: Heating the reaction in the absence of a catalyst can lead to a mixture of regioisomers. | Introduce a suitable catalyst (Cu(I) for 1,4; Ru for 1,5) to accelerate the desired pathway and improve selectivity. |
Problem 2: Low Yields in Sonogashira Cross-Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or gives low conversion to the desired coupled product. | Catalyst Poisoning: The pyridine nitrogen may be coordinating to the palladium center, inhibiting catalytic activity. | 1. Use a Copper(I) Co-catalyst: CuI is a standard component of the Sonogashira reaction and is crucial for success with pyridyl substrates.[5][7] 2. Increase Ligand Loading: Employ a slight excess of the phosphine ligand to compete with pyridine coordination. 3. Choose Appropriate Ligands: Bulkier, electron-rich phosphine ligands (e.g., P(t-Bu)₃) can sometimes improve results.[5] |
| Significant amount of Glaser coupling (alkyne homocoupling) byproduct is observed. | Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) complex is slow, allowing the copper-acetylide intermediate to homocouple. | 1. Run the reaction under an inert atmosphere (N₂ or Ar): Oxygen promotes Glaser coupling. 2. Ensure an efficient palladium catalyst system: Use a reliable palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and co-catalyst (CuI). |
Problem 3: Undesired Markovnikov Addition in Hydrofunctionalization Reactions
| Symptom | Possible Cause | Suggested Solution |
| In hydrothiolation or hydroamination, addition occurs at the internal alkyne carbon (Cα), leading to the branched (Markovnikov) product. | Reaction Mechanism: The chosen catalyst or reaction conditions favor the formation of a vinyl-metal intermediate or carbocation at the more substituted position. | 1. Use a Radical Initiator: For hydrothiolation, radical conditions (e.g., AIBN) typically lead to the anti-Markovnikov product. 2. Ligand-Controlled Catalysis: For rhodium-catalyzed hydrothiolation, the choice of ligands can switch regioselectivity. Use of specific N-heterocyclic carbene (NHC) and pyridine ligands can favor the linear (anti-Markovnikov) product due to steric and electronic effects within the catalytic cycle.[8] |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for regioselectivity issues.
Caption: Competing pathways in [3+2] cycloaddition reactions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (Formation of 1,4-Isomer)
This protocol is a general guideline and should be optimized for the specific azide used.
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Sodium Ascorbate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Solvent: 1:1 mixture of tert-Butanol and Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the organic azide (1.05 eq).
-
Dissolve the starting materials in a 1:1 mixture of t-BuOH/H₂O (to achieve a concentration of approx. 0.1 M).
-
In a separate vial, prepare a fresh solution of Sodium Ascorbate (0.3 eq) in a minimum amount of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimum amount of water.
-
Add the Sodium Ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The solution may change color.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,4-disubstituted triazole.
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling
This protocol provides a general method for coupling this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromotoluene)
-
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: THF or DMF (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and CuI (6 mol%).
-
Add the aryl bromide (1.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed solvent (e.g., THF) and degassed amine base (e.g., Et₃N, 3.0 eq) via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[7][9]
References
- 1. youtube.com [youtube.com]
- 2. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
Comparing the efficacy of different catalysts for 2-Ethynyl-3-methylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy in the Synthesis of 2-Ethynyl-3-methylpyridine.
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is predominantly achieved through the Sonogashira cross-coupling reaction. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection for research and development.
Performance Comparison of Catalytic Systems
The efficacy of various catalysts for the Sonogashira coupling of a halo-3-methylpyridine with a suitable alkyne source is summarized in the table below. The data is collated from studies on similar pyridine substrates to provide a comparative perspective.
| Catalyst System | Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Traditional Palladium/Copper | Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | ~96[1][2] |
| Copper-Free Palladium Precatalyst | [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | TMP | DMSO | Room Temp. | 1.5 | ~97[3] |
| Heterogeneous Palladium on Carbon | Pd/C | PPh₃ | CuI | Et₃N | Acetonitrile | 80 | - | Moderate to Good |
Note: Yields are based on reactions with similar substrates and may vary for the specific synthesis of this compound.
Experimental Workflow
The general experimental workflow for the Sonogashira coupling to synthesize this compound is depicted below. The process involves the reaction of a 2-halo-3-methylpyridine with an alkyne in the presence of a palladium catalyst, a base, and in some cases, a copper co-catalyst.
Caption: General workflow for the catalytic synthesis of this compound.
Experimental Protocols
Detailed methodologies for the catalytic systems are provided below. These protocols are based on established procedures for the Sonogashira coupling of halopyridines.
Traditional Palladium/Copper System
This protocol utilizes a conventional palladium catalyst with a copper(I) co-catalyst, a widely used and effective method for Sonogashira couplings.[1][2]
Materials:
-
2-Bromo-3-methylpyridine (1.0 equiv)
-
Terminal alkyne (e.g., Ethynyltrimethylsilane) (1.2 equiv)
-
Palladium trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2-bromo-3-methylpyridine, the terminal alkyne, and Et₃N to the reaction mixture.
-
Heat the reaction mixture to 100°C and monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Free Palladium Precatalyst System
This modern approach employs an air-stable palladium precatalyst, eliminating the need for a copper co-catalyst and often allowing for milder reaction conditions.[3]
Materials:
-
2-Bromo-3-methylpyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial under an inert atmosphere, add [DTBNpP]Pd(crotyl)Cl, 2-bromo-3-methylpyridine, and the terminal alkyne.
-
Add anhydrous DMSO and TMP.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by flash column chromatography.
Heterogeneous Palladium on Carbon (Pd/C) System
This method utilizes a heterogeneous catalyst, which can simplify product purification and catalyst recovery.
Materials:
-
2-Chloro-3-methylpyridine or 2-Bromo-3-methylpyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Acetonitrile
Procedure:
-
In a reaction flask, combine 2-halo-3-methylpyridine, the terminal alkyne, Pd/C, PPh₃, and CuI.
-
Add acetonitrile and triethylamine.
-
Heat the mixture to 80°C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove the Pd/C catalyst.
-
Wash the catalyst with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle: Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.
References
Unlocking Potent mGluR5 Antagonism: A Comparative Guide to 2-Ethynyl-3-methylpyridine Analogues
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-ethynyl-3-methylpyridine analogues as potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5). This analysis is based on extensive structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of this chemical scaffold. All quantitative data is presented in clear, comparative tables, and detailed experimental methodologies are provided for key assays.
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a promising target for therapeutic intervention. The this compound scaffold has emerged as a key pharmacophore in the development of potent and selective mGluR5 antagonists. This guide focuses on analogues of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a well-characterized mGluR5 antagonist, to elucidate the structural modifications that enhance antagonist potency.
Comparative Analysis of mGluR5 Antagonist Potency
The following tables summarize the structure-activity relationship data for a series of this compound analogues. The potency of these compounds as mGluR5 antagonists was determined by their ability to inhibit agonist-induced intracellular calcium mobilization. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) |
| MTEP | H | H | H | H | 15 |
| Analogue 1 | F | H | H | H | 12 |
| Analogue 2 | Cl | H | H | H | 10 |
| Analogue 3 | CH3 | H | H | H | 25 |
| Analogue 4 | OCH3 | H | H | H | 40 |
Table 1: SAR of Substitutions on the Pyridine Ring. Modifications at the R1 position of the pyridine ring demonstrate that small, electron-withdrawing groups like fluorine and chlorine enhance potency compared to the parent compound, MTEP. Introduction of a methyl group (Analogue 3) or a methoxy group (Analogue 4) at this position leads to a decrease in activity.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) |
| MTEP | H | H | H | H | 15 |
| Analogue 5 | H | F | H | H | 8 |
| Analogue 6 | H | Cl | H | H | 5 |
| Analogue 7 | H | CH3 | H | H | 18 |
| Analogue 8 | H | OCH3 | H | H | 30 |
Table 2: SAR of Substitutions on the Thiazole Ring. Similar to the pyridine ring, substitution at the R2 position of the thiazole ring with small, electron-withdrawing halogens (Fluorine in Analogue 5 and Chlorine in Analogue 6) results in a significant increase in antagonist potency. Methyl (Analogue 7) and methoxy (Analogue 8) substitutions at this position are less favorable.
Experimental Protocols
The determination of mGluR5 antagonist activity for the compared analogues was performed using a functional assay that measures changes in intracellular calcium concentration.
Measurement of Intracellular Calcium Mobilization using a Fluorometric Imaging Plate Reader (FLIPR)
This assay quantifies the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
1. Cell Culture and Plating:
-
Human embryonic kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells per well and allowed to adhere overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, is added to each well.[2][3]
-
The plate is incubated at 37°C for 60 minutes to allow the dye to enter the cells and be cleaved to its active form.
3. Compound Addition and Fluorescence Measurement:
-
After incubation, the dye-loading solution is removed, and the cells are washed again with the buffered salt solution.
-
The test compounds (this compound analogues) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
The plate is placed into a FLIPR instrument.
-
A baseline fluorescence reading is taken before the addition of the test compounds.
-
The test compounds are added to the wells, and the plate is incubated for a specified period (e.g., 15 minutes) to allow the compounds to interact with the receptors.
-
An mGluR5 agonist (e.g., Quisqualate or (S)-3,5-DHPG) is then added to all wells to stimulate the receptor.
-
Fluorescence intensity is measured continuously in real-time to monitor the change in intracellular calcium concentration.
4. Data Analysis:
-
The increase in fluorescence upon agonist addition is quantified.
-
The inhibitory effect of the test compounds is calculated as a percentage of the response observed in the absence of the antagonist.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Landscape
To better understand the context of these SAR studies, the following diagrams illustrate the mGluR5 signaling pathway and the general workflow of a structure-activity relationship study.
Caption: The mGluR5 signaling pathway, a Gq-coupled cascade.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
References
- 1. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of mGluR5 Antagonists for Preclinical and Clinical Research
An Objective Guide for Researchers in Neuroscience and Drug Development
Metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including fragile X syndrome, anxiety, depression, and chronic pain. The development of selective antagonists for this receptor is a key area of focus in modern pharmacology. This guide provides a comparative analysis of several prominent non-competitive mGluR5 antagonists, offering a resource for researchers to select the appropriate compound for their studies.
While the initial compound of interest, 2-Ethynyl-3-methylpyridine, is not widely documented as a selective mGluR5 antagonist in publicly available literature, this guide will focus on well-characterized antagonists that are structurally related or serve as benchmarks in the field. We will compare Fenobam, a clinically evaluated compound, with the prototypical antagonist MPEP and the clinically tested Mavoglurant (AFQ056).
Comparative Overview of mGluR5 Antagonists
The selection of an appropriate mGluR5 antagonist is crucial for the successful design and interpretation of both in vitro and in vivo experiments. The following table summarizes key quantitative data for Fenobam, MPEP, and Mavoglurant to facilitate a direct comparison of their potency and selectivity.
| Compound | Chemical Structure | IC50 (nM) | Selectivity | Key Characteristics |
| Fenobam | N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea | 58[1] | Selective for mGluR5[2][3] | Originally developed as a non-benzodiazepine anxiolytic; has been tested in humans[2][3]. |
| MPEP | 2-Methyl-6-(phenylethynyl)pyridine | 36[4][5][6] | Highly selective for mGluR5, but has some off-target effects at higher concentrations, including on NMDA receptors[7][8][9]. | A widely used prototypical mGluR5 antagonist in preclinical research[2][7][10]. |
| Mavoglurant (AFQ056) | (3,4-difluoro-phenyl)-[2-fluoro-4-(3-hydroxy-azetidin-1-yl)-phenyl]-methanone | 30[11][12] | Highly selective for mGluR5 with over 300-fold selectivity against other tested targets[11]. | Has been evaluated in clinical trials for Fragile X syndrome and Levodopa-induced dyskinesia[13][14][15]. |
In Vitro and In Vivo Efficacy
The therapeutic potential of these antagonists is underscored by their performance in a variety of preclinical models.
-
Fenobam has demonstrated analgesic properties in rodent models of inflammatory and neuropathic pain[2][3]. Notably, its analgesic effects were absent in mGluR5 knockout mice, confirming its on-target activity[2][3].
-
MPEP has shown efficacy in models of anxiety, pain, and addiction[2][16]. However, some of its neuroprotective effects observed at higher concentrations are attributed to off-target NMDA receptor antagonism[7][8].
-
Mavoglurant has shown promise in reducing reflux episodes in both dogs and patients with GERD[13]. It has also been assessed for its potential in treating L-dopa induced dyskinesia in Parkinson's disease[15].
Signaling Pathways and Experimental Workflows
A clear understanding of the mGluR5 signaling pathway and the experimental workflows used to evaluate antagonists is fundamental for researchers.
mGluR5 Signaling Pathway
Activation of the mGluR5 receptor by glutamate initiates a G-protein-coupled signaling cascade. This pathway is central to the receptor's role in modulating synaptic plasticity and neuronal excitability.
Experimental Workflow for Antagonist Evaluation
The characterization of a novel mGluR5 antagonist typically follows a multi-step process, from initial in vitro screening to in vivo behavioral testing.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of mGluR5 antagonists.
Phosphoinositide (PI) Hydrolysis Assay
This assay is a cornerstone for determining the functional potency of mGluR5 antagonists.
-
Objective: To measure the inhibition of agonist-induced inositol phosphate accumulation.
-
Cell Culture: Rat cortical neuronal cells are cultured in 96-well plates.
-
Procedure:
-
Cells are incubated overnight with myo-[3H]-inositol to label the phosphoinositide pool.
-
The cells are then washed and pre-incubated with the mGluR5 antagonist (e.g., MPEP) at various concentrations for 30 minutes.
-
A specific mGluR5 agonist, such as (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), is added along with LiCl (to prevent inositol monophosphate degradation) and incubated for an additional 30 minutes.
-
The reaction is terminated, and the total inositol phosphates are separated using anion-exchange chromatography.
-
Radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is calculated.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the mGluR5 receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the mGluR5 receptor by the test compound.
-
Materials: Membranes prepared from cells expressing mGluR5 (e.g., rat mGluR5 HEK293 cells) and a radiolabeled allosteric antagonist like [3H]methoxyPEPy.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The data are used to calculate the Ki (inhibitory constant) of the antagonist.
In Vivo Behavioral Models: Fear-Potentiated Startle
This model is used to assess the anxiolytic potential of mGluR5 antagonists.
-
Objective: To determine if the compound can reduce a potentiated startle response elicited by a conditioned fear stimulus.
-
Animals: Rats are typically used for this model.
-
Procedure:
-
Conditioning Phase: Rats are trained to associate a neutral stimulus (e.g., a light) with an aversive stimulus (e.g., a mild foot shock).
-
Testing Phase: After conditioning, the rats are administered the test compound (e.g., MTEP) or vehicle. They are then exposed to acoustic startle stimuli alone or in the presence of the conditioned fear stimulus (the light).
-
The amplitude of the startle response is measured.
-
-
Data Analysis: A significant reduction in the potentiation of the startle response in the presence of the fear stimulus indicates an anxiolytic-like effect.
Conclusion
The landscape of mGluR5 antagonists is diverse, with compounds like Fenobam, MPEP, and Mavoglurant offering a range of properties suitable for different research applications. While MPEP remains a valuable tool for preclinical studies, its off-target effects necessitate careful interpretation of results. Fenobam provides a bridge to clinical relevance, having been tested in humans, while Mavoglurant represents a compound that has undergone extensive clinical investigation. The selection of an antagonist should be guided by its potency, selectivity, pharmacokinetic profile, and the specific research question being addressed. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of existing and novel mGluR5 antagonists.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - ProQuest [proquest.com]
- 9. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The selective metabotropic glutamate receptor 5 antagonist mavoglurant (AFQ056) reduces the incidence of reflux episodes in dogs and patients with moderate to severe gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mavoglurant - Wikipedia [en.wikipedia.org]
- 15. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to form crucial hydrogen bonds within the ATP-binding pocket of these enzymes. However, achieving selectivity across the highly conserved human kinome remains a significant challenge. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an objective comparison of the cross-reactivity profiles of pyridine-based compounds, supported by experimental data and detailed methodologies, to aid in the selection and development of selective kinase inhibitors. While the initial focus was on the specific 2-ethynyl-3-methylpyridine substructure, the broader class of pyridine-containing kinase inhibitors is addressed here due to the greater availability of public data.
Quantitative Cross-Reactivity Profiles
The following tables summarize the cross-reactivity data for representative pyridine-based kinase inhibitors against a panel of human kinases. The data highlights the varied selectivity profiles that can be achieved with this scaffold.
Table 1: Cross-Reactivity Profile of Pyridine-Based VRK1/2 Inhibitors
| Compound ID | Primary Target(s) | IC50 (nM) vs Primary Target | Kinase Panel Size | Selectivity Score (S(50%)) | Key Off-Targets (% Inhibition >50% @ 1µM) |
| Compound 5 | VRK1 | 260 | 48 | 0.25 | CLK1, CLK4, DYRK1A, DYRK1B, DYRK2, GSK3A, GSK3B, HIPK2, HIPK3, PIM1, PIM2, PIM3[1] |
| Compound 26 | VRK1 | 150 | 48 | 0.04 | PIM1, PIM3[1] |
Note: The Selectivity Score (S(50%)) is calculated by dividing the number of kinases inhibited by more than 50% at a 1µM concentration by the total number of kinases tested. A lower score indicates higher selectivity.[1]
Table 2: Potency of Pyridine-Based PIM-1 Kinase Inhibitors
| Compound ID | Primary Target | IC50 (nM) |
| Compound 12 | PIM-1 | 14.3[2] |
| Compound 6 | PIM-1 | 19.4[2] |
| Compound 13 | PIM-1 | 19.8[2] |
| Compound 11 | PIM-1 | 42.3[2] |
| Staurosporine (Control) | Pan-kinase | 16.7[2] |
Note: While potent against PIM-1, the broader kinome selectivity of these specific compounds is not detailed in the provided source.
Table 3: Selectivity of a Pyridine-Based TYK2 Inhibitor
| Compound | Primary Target | IC50 (nM) vs TYK2 | Fold Selectivity vs JAK1 | Fold Selectivity vs JAK2 | Fold Selectivity vs JAK3 |
| BMS-986165 Analog | TYK2 (JH2 domain) | <10 | >1000 | >1000 | >1000 |
Note: This class of compounds achieves high selectivity by targeting the pseudokinase (JH2) domain of TYK2, which is less conserved than the ATP-binding site in the kinase (JH1) domain.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor cross-reactivity. Below are protocols for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase reaction buffer.
-
Add the kinase and substrate to the wells of the microplate.
-
Add the diluted test compound to the wells. Include controls with DMSO only (100% activity) and no enzyme (background).
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to provide a sensitive measure of competitive inhibition.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that verifies target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[3]
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., Tris-HCl, NaCl, NP-40, protease inhibitors)
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control (DMSO) for a specified time.
-
Harvesting and Washing: Harvest the cells, wash with ice-cold PBS containing protease inhibitors, and resuspend to a known cell density.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration and normalize all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target kinase.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Competitive Binding Assay (e.g., KINOMEscan™)
This high-throughput assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.
Materials:
-
DNA-tagged kinases (a large panel)
-
Immobilized ligand (e.g., on beads)
-
Test compound
-
Assay buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
A large panel of human kinases, each tagged with a unique DNA barcode, is used.
-
The kinases are incubated with the test compound at a fixed concentration (e.g., 1 µM).
-
An immobilized, broad-spectrum kinase inhibitor is then added to the mixture.
-
If the test compound binds to a particular kinase, it will prevent that kinase from binding to the immobilized ligand.
-
The beads with the bound kinases are washed to remove unbound kinases.
-
The amount of each kinase bound to the beads is quantified by measuring the corresponding DNA tag using qPCR.
-
The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of test compound concentrations.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logic of experimental procedures is essential for a comprehensive understanding.
References
In Vivo Therapeutic Potential of 2-Ethynyl-3-methylpyridine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of 2-Ethynyl-3-methylpyridine analogues, a class of compounds primarily investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The therapeutic potential of these analogues is evaluated in preclinical models of anxiety and substance use disorders, with supporting data compared against established and alternative therapeutic agents.
Mechanism of Action: Targeting the mGluR5 Signaling Pathway
The primary molecular target of this compound analogues is the mGluR5, a G-protein coupled receptor. Upon activation by the neurotransmitter glutamate, mGluR5 initiates a signaling cascade through Gqα, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in modulating neuronal excitability and synaptic plasticity.[1] this compound analogues, acting as NAMs, bind to an allosteric site on the mGluR5, reducing the receptor's response to glutamate and thereby dampening this signaling cascade.[1][2]
Comparative In Vivo Efficacy
The therapeutic potential of this compound analogues has been predominantly evaluated in rodent models of anxiety and addiction. The following tables summarize the in vivo efficacy of key analogues, MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine), and compares them with other therapeutic agents.
Anxiety Models
Table 1: In Vivo Efficacy of mGluR5 NAMs and Anxiolytics in Rodent Models of Anxiety
| Compound | Model | Species | Route | Dose Range (mg/kg) | Key Findings |
| MPEP | Fear-Potentiated Startle | Rat | i.p. | 3-30 | Anxiolytic-like effects comparable to diazepam. |
| MTEP | Fear-Potentiated Startle | Rat | i.p. | 3-10 | Produced anxiolytic-like effects similar to chlordiazepoxide.[3] |
| Fenobam | Vogel Conflict Test | Rat | p.o. | 10-30 | Potent anti-anxiety properties.[4] |
| Diazepam | Fear-Potentiated Startle | Rat | i.p. | - | Standard anxiolytic, used as a positive control. |
| Escitalopram | Marble Burying | Mouse | i.p. | 10-fold higher dose needed for same effect as in mice with intact SERT allosteric site.[5] |
Addiction Models
Table 2: In Vivo Efficacy of mGluR5 NAMs and Anti-Addiction Medications in Rodent Models
| Compound | Model | Species | Route | Dose Range (mg/kg) | Key Findings |
| MPEP | Ethanol Self-Administration | Rat | i.p. | up to 10 | Dose-dependently reduced ethanol breakpoint.[6] |
| MTEP | Cocaine Self-Administration | Rat | - | - | Prevents reinstatement of cocaine self-administration.[7] |
| Naltrexone | Ethanol Self-Administration | Rat | s.c. | 0.1 and higher | Significantly reduced ethanol intake.[8][9] |
| Naltrexone | Ethanol Self-Administration | Rat | i.p. | 3 and higher | Significantly reduced ethanol intake; less potent than s.c. administration.[8][9] |
Pharmacokinetic Profiles
The pharmacokinetic properties of these analogues are crucial for their therapeutic potential. Below is a summary of available data for MPEP and MTEP in rats.
Table 3: Pharmacokinetic Parameters of MPEP and MTEP in Rats
| Compound | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Bioavailability (%) |
| MPEP | i.p. | - | 2.6 (plasma) | - | - |
| MTEP | i.p. | 5 | 7-11 (plasma) | - | - |
Note: Comprehensive pharmacokinetic data for a wide range of analogues is limited in the public domain.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo findings. The following sections outline the protocols for key behavioral assays used to evaluate the therapeutic potential of this compound analogues.
Experimental Workflow for In Vivo Efficacy Testing
The general workflow for assessing the in vivo efficacy of a novel compound involves several key stages, from initial dose-finding studies to behavioral testing and data analysis.
Fear-Potentiated Startle Test
This model is used to assess conditioned fear and the anxiolytic effects of compounds.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic startle stimuli and a mechanism to present a conditioned stimulus (e.g., a light).
-
Procedure:
-
Training Phase: Rats are placed in the chamber and presented with multiple pairings of a neutral conditioned stimulus (CS), such as a light, with an aversive unconditioned stimulus (US), typically a mild footshock.
-
Testing Phase: On a subsequent day, rats are returned to the chamber and exposed to acoustic startle stimuli alone or in the presence of the CS.
-
-
Data Collection: The amplitude of the startle response is measured. An increased startle response in the presence of the CS is indicative of conditioned fear.
-
Drug Administration: The test compound or vehicle is administered prior to the testing phase to evaluate its effect on the potentiation of the startle response.
Cocaine Self-Administration
This operant conditioning paradigm is a widely accepted model of the reinforcing effects of drugs of abuse.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump connected to an indwelling intravenous catheter, and cue lights.
-
Procedure:
-
Acquisition: Rats are trained to press an "active" lever to receive an infusion of cocaine, which is often paired with a light or tone cue. Presses on an "inactive" lever have no consequence.
-
Maintenance: Once stable self-administration is established, the effects of pharmacological interventions can be assessed.
-
Reinstatement: Following a period of extinction (lever presses no longer deliver cocaine), the propensity to relapse can be tested by presenting drug-associated cues, a small "priming" dose of the drug, or a stressor.
-
-
Data Collection: The number of active and inactive lever presses is recorded.
-
Drug Administration: The test compound is administered before the self-administration or reinstatement session to determine its effect on drug-seeking and drug-taking behavior.
Conclusion
In vivo studies have demonstrated the therapeutic potential of this compound analogues as mGluR5 negative allosteric modulators, particularly in the domains of anxiety and addiction. Compounds like MPEP and MTEP have shown efficacy in rodent models, often comparable to established therapeutic agents. However, further research is required to fully characterize the pharmacokinetic and safety profiles of a broader range of these analogues and to conduct direct comparative studies against a wider array of clinically used drugs. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and validation of this promising class of compounds.
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. In vivo investigation of escitalopram's allosteric site on the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency of naltrexone to reduce ethanol self-administration in rats is greater for subcutaneous versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potency of naltrexone to reduce ethanol self-administration in rats is greater for subcutaneous versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 2-Ethynyl-3-methylpyridine and MPEP in neurological models
In the landscape of neurological research, the modulation of metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising therapeutic strategy for a host of disorders. Among the pharmacological tools used to investigate this target, two non-competitive antagonists, 2-Ethynyl-3-methylpyridine (MTEP) and 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), have been pivotal. This guide provides a detailed, data-driven comparison of their performance in various neurological models, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their work.
Executive Summary
Both MTEP and MPEP are potent antagonists of the mGluR5 receptor. However, a key distinction lies in their selectivity. MTEP is recognized for its higher selectivity for mGluR5, exhibiting fewer off-target effects compared to MPEP.[1][2] MPEP, while a potent mGluR5 antagonist, has been shown to interact with other receptors, notably the NMDA receptor, which can confound experimental results.[1][2][3] This difference in selectivity profile often translates to varied outcomes in in-vitro and in-vivo neurological models. MTEP is often considered superior in terms of specificity and bioavailability.[4]
Comparative Data on In Vitro and In Vivo Models
The following tables summarize the quantitative data from various studies, highlighting the differences in potency, efficacy, and off-target effects of MTEP and MPEP in several key neurological models.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Target | Assay Type | IC50 | Species | Reference |
| MPEP | mGluR5 | [3H]methoxymethyl-MTEP displacement | Low nanomolar range | Rat | [1] |
| MTEP | mGluR5 | [3H]methoxymethyl-MTEP displacement | Low nanomolar range | Rat | [1] |
| MPEP | mGluR5 | Inhibition of CHPG-induced PI hydrolysis | - | Rat | [1] |
| MTEP | mGluR5 | Inhibition of CHPG-induced PI hydrolysis | Significant at 0.02 μM | Rat | [1] |
Table 2: Neuroprotection Models
| Model | Compound | Concentration | Effect | Species | Reference |
| NMDA-induced toxicity | MPEP | 20-200 μM | Significant neuroprotection | Rat | |
| NMDA-induced toxicity | MTEP | 200 μM | Small neuroprotective effects | Rat | [1] |
| Glutamate-induced toxicity | MPEP | 20 μM | Significant neuroprotection | Rat | |
| Glutamate-induced toxicity | MTEP | 200 μM | Small neuroprotective effects | Rat | [1] |
| NMDA Receptor Current | MPEP | ≥ 20 μM | Modulates NMDA receptor activity | Rat | [1] |
| NMDA Receptor Current | MTEP | 20 μM | 10% reduction in peak current | Rat | [1] |
| NMDA Receptor Current | MTEP | 200 μM | 14% reduction in peak current, 13% in steady-state | Rat | [1] |
Table 3: In Vivo Behavioral and Disease Models
| Model | Compound | Dose (mg/kg, i.p.) | Effect | Species | Reference |
| Cocaine Priming-Induced Reinstatement | MPEP | 1 and 3 | Dose-dependent attenuation | Rat | [5] |
| Cocaine Priming-Induced Reinstatement | MTEP | 0.1 and 1 | Dose-dependent attenuation | Rat | [5] |
| Haloperidol-induced muscle rigidity | MTEP | 0.5-3 | Decreased rigidity | Rat | [4] |
| Haloperidol-induced catalepsy | MTEP | 3 and 5 | Inhibited catalepsy | Rat | [4] |
| Forced Swim Test (Depression) | MTEP | 1 or 10 | No effect | Rat | [6] |
| Tail Suspension Test (Depression) | MTEP | 0.3-3 | Dose-dependent decrease in immobility | Mouse | [6] |
| Parkinsonism (6-OHDA model) | MPEP | 1.5 | Normalized correct responses (chronic treatment) | Rat | [7] |
| L-DOPA-induced dyskinesia | MTEP | - | Significantly reduced total dyskinesia scores | Rat | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: mGluR5 signaling pathway showing antagonism by MTEP and MPEP.
Caption: Experimental workflow for a Phosphoinositide (PI) Hydrolysis Assay.
Detailed Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay
This assay is used to determine the functional antagonism of mGluR5 by measuring the accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation.
Methodology:
-
Cell Culture: Primary cortical neuronal cells are cultured in 96-well plates.[1][3]
-
Radiolabeling: The cells are incubated overnight with myo-[3H]inositol to allow for its incorporation into membrane phosphoinositides.[1][3]
-
Washing: Cells are washed twice with a buffer (e.g., Locke's buffer) to remove excess unincorporated radiolabel.[1][3]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of MTEP or MPEP for a specified time (e.g., 20-30 minutes).[1][3]
-
Agonist Stimulation: An mGluR5-specific agonist, such as (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), is added in the presence of LiCl (to prevent IP degradation) to stimulate the receptor.[3]
-
Reaction Termination and Lysis: The reaction is stopped, and the cells are lysed.
-
IP Separation: The total inositol phosphates are separated from the free inositol using anion-exchange chromatography.
-
Quantification: The amount of [3H]-labeled IPs is quantified using liquid scintillation counting. The results are typically expressed as a percentage of the response to the agonist alone.
Cell Viability (LDH Release) Assay
This assay is employed to assess the neuroprotective effects of MTEP and MPEP against excitotoxicity.
Methodology:
-
Cell Culture: Rat cortical neurons are cultured in 96-well plates.[3]
-
Pre-treatment: The cultured neurons are pre-treated with different concentrations of MTEP or MPEP for 30 minutes.[3]
-
Induction of Excitotoxicity: Neurotoxicity is induced by adding glutamate or NMDA to the culture medium.[3]
-
Incubation: The cells are incubated for 24 hours.[3]
-
LDH Measurement: The amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells is measured using a commercially available cytotoxicity assay kit (e.g., CytoTox 96).[3]
-
Data Analysis: The absorbance is read at 490 nm. The level of LDH release is proportional to the extent of cell death. Neuroprotection is calculated as the reduction in LDH release in antagonist-treated cells compared to cells treated with the excitotoxin alone.[3]
Conclusion
The choice between MTEP and MPEP for neurological research depends critically on the specific experimental question. MTEP's higher selectivity for mGluR5 makes it the preferred tool for studies aiming to specifically elucidate the role of this receptor without the confounding variable of NMDA receptor antagonism.[1][2] This is particularly important in models of neurodegeneration where NMDA receptor activity is a key factor.
Conversely, MPEP, while less selective, has a longer history of use and a broader characterization in some behavioral models.[2] However, researchers using MPEP should be cognizant of its off-target effects and may need to include appropriate controls to account for them. The data presented here underscore the importance of selecting the appropriate pharmacological tool to ensure the validity and interpretability of experimental findings in the complex field of neuroscience drug discovery.
References
- 1. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 4. MTEP, a new selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), produces antiparkinsonian-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential antidepressant-like effect of MTEP, a potent and highly selective mGluR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Antidyskinetic Treatment with MTEP Affects Multiple Molecular Pathways in the Parkinsonian Striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 2-Ethynyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2-Ethynyl-3-methylpyridine, a valuable building block in medicinal chemistry and materials science. The methods compared are the traditional copper-co-catalyzed Sonogashira coupling and a modern copper-free Sonogashira coupling. This comparison is based on detailed experimental protocols and reported yields to assist researchers in selecting the most suitable method for their specific needs, considering factors such as reaction conditions, catalyst systems, and potential for reproducibility.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved through a Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The two main variations of this reaction involve the use or omission of a copper(I) co-catalyst. Both methods typically start from a 2-halo-3-methylpyridine (chloride or bromide) and a protected or unprotected acetylene source, such as trimethylsilylacetylene (TMSA), which requires a subsequent deprotection step.[2]
| Parameter | Method 1: Copper-Co-catalyzed Sonogashira Coupling | Method 2: Copper-Free Sonogashira Coupling |
| Starting Material | 2-Bromo-3-methylpyridine or 2-Chloro-3-methylpyridine | 2-Bromo-3-methylpyridine or 2-Chloro-3-methylpyridine |
| Alkyne Source | Ethynyltrimethylsilane | Ethynyltrimethylsilane |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and Copper(I) iodide (CuI) | Palladium catalyst (e.g., [DTBNpP] Pd(crotyl)Cl) |
| Base | Amine base (e.g., Triethylamine) | Amine base (e.g., 2,2,6,6-Tetramethylpiperidine) |
| Solvent | Aprotic polar solvent (e.g., DMF) or amine solvent | Aprotic polar solvent (e.g., DMSO) |
| Temperature | Typically elevated temperatures (e.g., 100 °C) | Often at room temperature |
| Reaction Time | Generally a few hours (e.g., 3 hours) | Can be rapid (e.g., 2 hours) |
| Reported Yield | Moderate to excellent (e.g., 72-96% for similar substrates)[3] | High (e.g., up to 97% for similar substrates)[4] |
| Key Advantages | Well-established, robust, and widely used. | Avoids the use of toxic copper, milder reaction conditions, and can prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1] |
| Key Disadvantages | Requires a toxic copper co-catalyst, can lead to alkyne dimerization, and may require inert atmosphere.[1] | May require more specialized and air-sensitive ligands/precatalysts. |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Method 1: Copper-Co-catalyzed Sonogashira Coupling of 2-Bromo-3-methylpyridine
This two-step procedure involves the initial coupling of 2-bromo-3-methylpyridine with ethynyltrimethylsilane, followed by the deprotection of the silyl group.
Step 1: Synthesis of 3-Methyl-2-((trimethylsilyl)ethynyl)pyridine
To a solution of 2-bromo-3-methylpyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq). The mixture is degassed and purged with an inert gas (e.g., argon or nitrogen). Ethynyltrimethylsilane (1.2 eq) is then added, and the reaction mixture is heated to reflux (typically around 70-80 °C) for a specified time (e.g., 12 hours). The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 3-methyl-2-((trimethylsilyl)ethynyl)pyridine.
Step 2: Synthesis of this compound
The 3-methyl-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) is dissolved in a suitable solvent such as methanol or a mixture of methanol and dichloromethane. A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (2.0 eq), is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.
Method 2: Copper-Free Sonogashira Coupling of 2-Bromo-3-methylpyridine
This method utilizes a modern, air-stable palladium precatalyst and avoids the use of a copper co-catalyst, often allowing for milder reaction conditions.
Step 1: Synthesis of 3-Methyl-2-((trimethylsilyl)ethynyl)pyridine
In a reaction vessel under an inert atmosphere, 2-bromo-3-methylpyridine (1.0 eq), ethynyltrimethylsilane (1.5 eq), and a palladium precatalyst such as [DTBNpP] Pd(crotyl)Cl (P2, 0.025 eq) are dissolved in dimethyl sulfoxide (DMSO). A bulky amine base like 2,2,6,6-tetramethylpiperidine (TMP, 2.0 eq) is added. The reaction is stirred at room temperature for approximately 2 hours.[4] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Step 2: Deprotection to this compound
The deprotection of the trimethylsilyl group is carried out following the same procedure as described in Method 1, Step 2.
Reproducibility and Process Visualization
The reproducibility of these synthetic routes is generally high, particularly for the well-established copper-co-catalyzed Sonogashira reaction. However, the copper-free variant, while potentially offering higher yields and milder conditions, may be more sensitive to the quality of the reagents and the specific palladium precatalyst used. Careful optimization of reaction parameters is recommended for both methods to ensure consistent results.
Below is a logical workflow diagram illustrating the comparative synthetic pathways.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of 2-Ethynyl-3-methylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, notably cancer. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] 2-Ethynyl-3-methylpyridine derivatives represent a class of compounds with potential as kinase inhibitors. However, a critical aspect of drug development is the assessment of off-target effects, which can lead to unforeseen toxicities or provide opportunities for drug repurposing. This guide provides a comparative framework for assessing the off-target effects of hypothetical this compound derivatives by drawing parallels with well-characterized pyridine-based kinase inhibitors, imatinib and lapatinib.
Data Presentation: Comparative Off-Target Profiles
To illustrate the potential off-target landscape of a novel this compound derivative, we present the known on-target and off-target activities of imatinib and lapatinib. This data, presented in inhibitory concentration (IC50) and dissociation constant (Kd) values, highlights the importance of comprehensive profiling.
Table 1: Comparative Kinase Inhibition Profile of Imatinib
| Target Kinase | Type | IC50 (nM) | Kd (nM) | Associated Signaling Pathway |
| ABL1 | On-Target | 600[2] | 9.9 (non-phosphorylated), 189 (phosphorylated)[3] | Cell cycle regulation, proliferation |
| KIT | On-Target | 100[2] | - | Proliferation, survival, differentiation |
| PDGFRA | On-Target | 100[2] | - | Cell growth, proliferation, migration |
| PDGFRB | On-Target | - | - | Cell growth, proliferation, migration |
| DDR1 | Off-Target | - | - | Cell adhesion, migration |
| SRC family | Off-Target | - | - | Cell growth, survival, migration |
| NQO2 | Off-Target | - | - | Cellular metabolism, detoxification |
Note: IC50 and Kd values can vary depending on the assay conditions.
Table 2: Comparative Kinase Inhibition Profile of Lapatinib
| Target Kinase | Type | IC50 (nM) | Kd (nM) | Associated Signaling Pathway |
| EGFR (ERBB1) | On-Target | 10.8[4] | 3[4] | Cell proliferation, survival |
| HER2 (ERBB2) | On-Target | 9.3[4] | 13[4] | Cell proliferation, survival |
| ERBB4 | Off-Target | 367[2] | - | Cell differentiation, migration |
| SRC | Off-Target | 3500[2] | - | Cell growth, survival, migration |
| JNK | Off-Target | - | - | Apoptosis, inflammation |
| c-Jun | Off-Target | - | - | Gene transcription, cell proliferation |
Note: IC50 and Kd values can vary depending on the assay conditions.
Experimental Protocols for Off-Target Profiling
A multi-pronged approach employing various experimental techniques is crucial for a thorough assessment of off-target effects. Below are detailed methodologies for three widely used assays.
KINOMEscan®: Competition Binding Assay
KINOMEscan® is a high-throughput method that quantitatively measures the binding of a test compound to a large panel of kinases. The assay is based on a competitive binding principle where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.[4][5][6][7]
Protocol:
-
Kinase-tagged Phage Preparation: A panel of human kinases are expressed as fusions with a DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., a this compound derivative) is incubated with the kinase-tagged phage and the immobilized ligand.
-
Quantification: After reaching equilibrium, the amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.
-
Data Analysis: Results are typically expressed as a percentage of a DMSO control. A lower percentage indicates a stronger interaction. Dissociation constants (Kd) can be calculated from dose-response curves.[1]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[8][9][10]
Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control (e.g., DMSO).
-
Heat Challenge: Heat the treated samples across a range of temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm), while ligand-bound proteins will remain soluble at higher temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins, typically by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can also be generated by heating at a fixed temperature with varying compound concentrations.
KiNativ™: In Situ Kinase Profiling
KiNativ™ is a chemical proteomics platform that measures the activity of kinases in their native cellular environment. It utilizes ATP- or ADP-biotin probes that covalently label the active site of kinases.[11][12][13][14]
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates that maintain the native state of the kinases.
-
Inhibitor Incubation: Incubate the cell lysate with the test compound at various concentrations.
-
Probe Labeling: Add a biotinylated acyl phosphate of ATP or ADP probe to the lysate. The probe will covalently label the active site lysine of kinases that are not occupied by the inhibitor.
-
Protein Digestion: Digest the proteins in the lysate into peptides using trypsin.
-
Enrichment of Labeled Peptides: Isolate the biotinylated peptides using streptavidin affinity chromatography.
-
Mass Spectrometry Analysis: Identify and quantify the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: A decrease in the abundance of a specific kinase peptide in the presence of the inhibitor indicates that the inhibitor is binding to and inhibiting that kinase. IC50 values can be determined from dose-response experiments.
Visualization of Affected Signaling Pathways
Understanding the signaling pathways affected by off-target kinase inhibition is crucial for predicting potential physiological consequences. Below are diagrams of pathways known to be affected by the off-target activities of imatinib and lapatinib, which could be relevant for this compound derivatives.
Caption: c-Kit Signaling Pathway.
Caption: PDGFR Signaling Pathway.
Caption: TRAIL-Induced Apoptosis Pathway.
Conclusion
A thorough evaluation of off-target effects is a cornerstone of modern drug discovery and development. For novel compounds like this compound derivatives, a systematic approach leveraging established methodologies is essential. By comparing their off-target profiles to well-characterized drugs such as imatinib and lapatinib, and by employing a suite of biochemical and cellular assays, researchers can gain a comprehensive understanding of their selectivity. This knowledge is critical for predicting potential toxicities, identifying opportunities for therapeutic expansion, and ultimately developing safer and more effective medicines.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. Probe Lapatinib | Chemical Probes Portal [chemicalprobes.org]
- 3. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
Safety Operating Guide
Proper Disposal of 2-Ethynyl-3-methylpyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 2-Ethynyl-3-methylpyridine is classified as a toxic substance and requires disposal as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Data
Proper handling and disposal procedures are informed by the inherent hazards of the substance. The following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity 3, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed.[1] | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2] | P501 |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2] | P501 |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2] | P501 |
Experimental Workflow for Disposal
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure compliance. This process begins the moment the chemical is deemed a waste product and continues through to its final collection by a licensed disposal service.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound and associated contaminated materials.
Step 1: Identification and Classification
A laboratory chemical is considered waste when it is no longer intended for use.[3] At this point, it must be managed as hazardous waste. Based on its toxicity, this compound solid waste should be classified as "Toxic Organic Solid Waste."
Step 2: Segregation of Waste
Incompatible chemicals must be stored separately to prevent dangerous reactions.[1]
-
Action: Keep this compound waste segregated from incompatible materials, particularly strong oxidizing agents and acids.
Step 3: Proper Containment and Labeling
All hazardous waste must be stored in appropriate containers that are correctly labeled.[2]
-
Select a Container: Use a container that is chemically compatible with pyridine compounds (e.g., a high-density polyethylene (HDPE) or glass container). The container must be in good condition, free of leaks or cracks, and have a secure, screw-top lid.[1][3]
-
Contain the Waste:
-
Solid Waste: Carefully transfer any unused this compound solid into the designated waste container.
-
Contaminated Labware: Disposable items lightly contaminated with this compound (e.g., gloves, weigh boats, paper towels) should also be placed in this container. Grossly contaminated glassware should be decontaminated if possible, or managed as hazardous waste.
-
-
Label the Container:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), such as a marked cabinet or a specific area within a fume hood.[1] The container must be kept closed except when adding waste.[1][4]
Step 5: Arranging for Final Disposal
Laboratory personnel should not transport hazardous waste.
-
Action: Once the container is full or ready for removal, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5][6] Do not attempt to dispose of the chemical yourself.
Disposal of Empty Containers
An empty container that held this compound must be managed carefully.
-
Action: The container must be triple-rinsed with a suitable solvent (such as methanol or acetone) capable of removing the chemical residue.[3] This rinsate must be collected and disposed of as hazardous liquid waste.[3] After triple-rinsing and air drying, deface the original label, and the container may then be disposed of as regular trash.[3][4]
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. hse.gov.uk [hse.gov.uk]
Personal protective equipment for handling 2-Ethynyl-3-methylpyridine
Essential Safety and Handling Guide for 2-Ethynyl-3-methylpyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling pyridine derivatives.
Hazard Identification and Summary
This compound is a hazardous chemical that requires careful handling to minimize risk. Based on available safety data, the primary hazards include:
-
Acute Toxicity : Toxic if swallowed. It is also harmful if it comes into contact with the skin or is inhaled[1].
-
Irritation : Causes skin and serious eye irritation, and may cause respiratory irritation[1].
The GHS classification for this compound includes the pictogram GHS06 (skull and crossbones) and the signal word "Danger".
Physical and Chemical Properties
A summary of the known quantitative data for this compound is provided below.
| Property | Value | Source |
| Empirical Formula | C₈H₇N | Sigma-Aldrich |
| Molecular Weight | 117.15 g/mol | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3) | Sigma-Aldrich |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a fume hood) | Safety goggles with side protection or a face shield[2][3][4] | Nitrile or butyl rubber gloves. It is recommended to check the glove manufacturer's compatibility chart.[2][5][6] | Laboratory coat[2][5] | Not generally required if handled in a certified chemical fume hood.[5] |
| Conducting Reactions (in a fume hood) | Safety goggles with side protection or a face shield[2][3][4] | Nitrile or butyl rubber gloves. It is recommended to check the glove manufacturer's compatibility chart.[2][5][6] | Laboratory coat[2][5] | Not generally required if handled in a certified chemical fume hood.[5] |
| Handling Outside of a Fume Hood (Not Recommended) | Face shield and safety goggles[4] | Double-gloving with nitrile or butyl rubber gloves is recommended. | Chemical-resistant apron or suit. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6][7] |
| Cleaning Spills | Chemical safety goggles and face shield[5] | Butyl rubber or PVA gloves[6]. Nitrile gloves may not be suitable for large spills[6]. | Fully-buttoned lab coat or chemical-resistant suit. | A respirator may be necessary depending on the size of the spill[6]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety.
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Engineering Controls :
-
Handling :
-
Storage :
-
Decontamination :
-
After handling, wipe down the work area with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips) and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste protocol.[9]
-
-
Waste Storage :
-
Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[5]
-
-
Disposal :
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]
-
Emergency Procedures
Spill Response
-
Small Spills (within a fume hood) :
-
Alert others in the immediate area.
-
Contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials.[5]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[5]
-
-
Large Spills :
-
Evacuate the immediate area and alert colleagues.[5]
-
Contact your institution's emergency response team or safety officer.
-
Ensure the area is well-ventilated.
-
First Aid Measures
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
References
- 1. chemical-label.com [chemical-label.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. carlroth.com [carlroth.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
